1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide
Description
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Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]piperidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O/c14-11-2-1-9(7-12(11)15)8-18-5-3-10(4-6-18)13(19)17-16/h1-2,7,10H,3-6,8,16H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYFFRRHNKOZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide, a molecule of interest in medicinal chemistry. By dissecting its structural components and drawing upon established principles of organic chemistry and pharmacology, we will explore its physicochemical properties, propose a robust synthetic methodology, and discuss its potential as a scaffold for drug discovery.
Molecular Structure and Physicochemical Predictions
The fundamental architecture of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide integrates three key pharmacophores: a 3,4-dichlorobenzyl group, a piperidine core, and a carbohydrazide functional group. This unique combination suggests a specific set of physicochemical properties that are critical for its behavior in biological systems.
Structural Breakdown
-
3,4-Dichlorobenzyl Moiety: The presence of two chlorine atoms on the benzene ring significantly influences the molecule's lipophilicity and electronic properties. This group is often incorporated into drug candidates to enhance binding affinity to target proteins through halogen bonding and to modulate metabolic stability.
-
Piperidine Core: This saturated heterocycle is a common scaffold in medicinal chemistry, providing a rigid three-dimensional structure that can be functionalized to orient substituents in specific vectors for optimal target interaction. The nitrogen atom within the piperidine ring also serves as a key basic center, influencing the compound's pKa and solubility.
-
Carbohydrazide Group (-CONHNH2): This functional group is a cornerstone of numerous bioactive compounds, known for its ability to act as a hydrogen bond donor and acceptor.[1][2] The hydrazide moiety is a versatile synthon in organic chemistry, enabling the formation of various derivatives such as hydrazones and heterocyclic systems with a wide array of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[1][3]
A two-dimensional representation of the chemical structure is presented below:
Caption: Proposed synthetic workflow for 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 1-(3,4-dichlorobenzyl)piperidine-4-carboxylate
-
To a stirred solution of ethyl isonipecotate (1 equivalent) in a suitable solvent such as xylene, add anhydrous sodium carbonate (1.05 equivalents).
-
Add 3,4-dichlorobenzyl chloride (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl 1-(3,4-dichlorobenzyl)piperidine-4-carboxylate, which can be purified by column chromatography if necessary.
Step 2: Synthesis of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide
-
Dissolve the ethyl 1-(3,4-dichlorobenzyl)piperidine-4-carboxylate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.
-
Heat the mixture to reflux for 12-18 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature, and if a precipitate has formed, collect it by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the final product, 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide.
-
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Potential Biological and Pharmacological Significance
The hydrazide functional group is a well-known pharmacophore present in a variety of clinically used drugs, including the antitubercular agent isoniazid and the antidepressant iproniazid. [4]Hydrazide-containing compounds have demonstrated a broad spectrum of biological activities, including:
-
Antimicrobial [3]* Anticancer [5][6]* Anti-inflammatory [7]* Anticonvulsant [3]* Antiviral [7] The 3,4-dichlorobenzyl moiety is also a common substituent in bioactive molecules, often contributing to enhanced potency and metabolic stability. The combination of these structural features in 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide makes it a promising scaffold for the development of novel therapeutic agents.
Potential as an Intermediate for Further Drug Design
The terminal hydrazide group serves as a versatile chemical handle for the synthesis of a diverse library of derivatives. For instance, condensation with various aldehydes and ketones can yield a series of hydrazones, a class of compounds also known for their wide range of pharmacological effects. [3]
Caption: Derivatization of the target molecule to generate a library of bioactive hydrazones.
Conclusion
1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide represents a molecule with significant potential in the field of drug discovery. Its synthesis is achievable through straightforward and scalable chemical transformations. The inherent biological relevance of its constituent pharmacophores, particularly the hydrazide moiety, suggests that this compound and its derivatives are worthy of further investigation for a range of therapeutic applications. This guide provides a solid foundation for researchers to initiate such exploratory studies.
References
-
Ghufran Th. Sadeek, Zainab Faiyq Saeed, Mohanad Yakdhan Saleh. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [2]2. BenchChem Technical Support Team. (2025). The Dawn of a Versatile Functional Group: A Historical and Technical Guide to Hydrazide Synthesis and Discovery. Benchchem. [4]3. MDPI. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [1]4. PMC - NIH. (Date not available). Biological Activities of Hydrazone Derivatives. [3]5. Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (Date not available). [7]6. ChemScene. (Date not available). 891401-64-2 | 1-(3,4-Dichloro-benzyl)-piperidine. [8]7. Santa Cruz Biotechnology. (Date not available). 1-(3,4-Dichlorobenzyl)-4-piperidine-carboxylic acid hydrochloride | CAS 451485-54-4. [9]8. Chemsrc. (2025). CAS#:380423-95-0 | 1-(3,4-dichlorobenzyl)piperidine-4-carboxamide. [10]9. BLDpharm. (Date not available). 1289386-03-3|(1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanol. [11]10. PrepChem.com. (Date not available). Synthesis of 1-(3,4-dichlorobenzyl)piperazine. 11. UniCA IRIS. (Date not available). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. 12. PubChem. (2026). 1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid | C18H23Cl2NO4 | CID. [12]13. Vibrant Pharma Inc. (Date not available). 1-(3,4-Dichlorobenzyl)piperazine. [13]14. PubChemLite. (2026). 1-(3,4-dichlorobenzyl)piperazine (C11H14Cl2N2). [14]15. ResearchGate. (Date not available). Physicochemical properties of 4. | Download Scientific Diagram. [15]16. Sigma-Aldrich. (Date not available). 1-(3,4-Dichlorophenyl)piperazine = 98.0 GC 57260-67-0. [16]17. PubChem. (2025). 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride | C12H16Cl3N | CID 17039568. [17]18. MDPI. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. 19. ArTS - UniTS. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitub. [18]20. PMC. (Date not available). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. [19]21. ResearchGate. (Date not available). Physical properties and molecular formula of the synthesized compounds. [20]22. MDPI. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. [21]23. MDPI. (2025). Recent Advances in the Synthesis of 4H-Benzo[d]o[1][2]xathiin-4-ones and 4H-Benzo[d]d[1][2]ioxin-4-ones. 24. ResearchGate. (2025). (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [6]25. PubChemLite. (2026). Benzaldehyde (5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. [22]26. ResearchGate. (Date not available). Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives. [23]27. PubChem. (Date not available). 2-hydroxy-2-[(2R)-4-(phenylcarbonyl)piperazin-2-yl]ethyl}-5-methyl-N,N-dipropylbenzene-1,3-dicarboxamide | C35H42F2N4O4 | CID 45105269. [24]28. MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.
Sources
- 1. mdpi.com [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. iscientific.org [iscientific.org]
- 8. chemscene.com [chemscene.com]
- 9. scbt.com [scbt.com]
- 10. CAS#:380423-95-0 | 1-(3,4-dichlorobenzyl)piperidine-4-carboxamide | Chemsrc [chemsrc.com]
- 11. 1289386-03-3|(1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanol|BLDpharm [bldpharm.com]
- 12. 1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid | C18H23Cl2NO4 | CID 3821874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. vibrantpharma.com [vibrantpharma.com]
- 14. PubChemLite - 1-(3,4-dichlorobenzyl)piperazine (C11H14Cl2N2) [pubchemlite.lcsb.uni.lu]
- 15. researchgate.net [researchgate.net]
- 16. 1-(3,4-二氯苯基)哌嗪 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 17. 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride | C12H16Cl3N | CID 17039568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. arts.units.it [arts.units.it]
- 19. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. PubChemLite - Benzaldehyde (5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone (C17H13Cl2N3OS) [pubchemlite.lcsb.uni.lu]
- 23. researchgate.net [researchgate.net]
- 24. N'-{(1S,2S)-1-(3,5-difluorobenzyl)-2-hydroxy-2-[(2R)-4-(phenylcarbonyl)piperazin-2-yl]ethyl}-5-methyl-N,N-dipropylbenzene-1,3-dicarboxamide | C35H42F2N4O4 | CID 45105269 - PubChem [pubchem.ncbi.nlm.nih.gov]
Therapeutic Potential of the 1-(Dichlorobenzyl)-4-piperidinecarbohydrazide Scaffold in Drug Discovery
An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the therapeutic potential of the 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide scaffold. While direct experimental data on this specific molecule is nascent, this document synthesizes information from structurally related compounds to build a robust hypothesis for its potential applications and to outline a clear path for its investigation in drug discovery. We will explore its design rationale, a plausible synthetic route, potential therapeutic targets, and a detailed framework for its preclinical evaluation.
Introduction and Design Rationale
The 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide scaffold represents a strategic amalgamation of three key chemical moieties, each contributing to a promising pharmacological profile:
-
The Piperidine Ring: A prevalent scaffold in medicinal chemistry, the piperidine ring is a versatile building block found in numerous FDA-approved drugs. Its saturated, non-planar structure allows for the precise spatial orientation of substituents, enabling specific interactions with biological targets.
-
The 3,4-Dichlorobenzyl Group: The dichlorinated benzyl moiety is a common feature in compounds targeting various receptors and enzymes. The chlorine substituents enhance lipophilicity, which can improve membrane permeability, and can engage in specific halogen bonding interactions within protein binding pockets. The presence of this group is often associated with cytotoxic and antimicrobial activities[1][2][3][4].
-
The Carbohydrazide Moiety (-CONHNH2): This functional group is a key pharmacophore in many biologically active compounds. It is a versatile precursor for the synthesis of various heterocyclic systems like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are known to exhibit a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects[5][6][7]. The hydrazide group itself can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
The combination of these three fragments into a single molecule, 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide, presents a novel chemical entity with the potential for multifaceted therapeutic applications, particularly in oncology and infectious diseases.
Proposed Synthesis Pathway
A plausible and efficient synthesis of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide (4) can be envisioned starting from commercially available precursors. The proposed pathway involves a three-step process, leveraging well-established chemical transformations.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Biological Activity Profile of Piperidinecarbohydrazide Compounds: A Technical Whitepaper on Scaffold Derivatization and Pharmacological Efficacy
Executive Summary
In contemporary medicinal chemistry, the piperidinecarbohydrazide scaffold has emerged as a highly versatile and privileged pharmacophore. By combining the conformational flexibility and basicity of the piperidine ring with the potent hydrogen-bonding capacity of the carbohydrazide moiety, this core structure serves as an ideal template for target-directed drug design.
As a Senior Application Scientist, I have observed that the true power of piperidinecarbohydrazides lies in their modularity. The secondary amine of the piperidine ring and the terminal primary amine of the carbohydrazide group provide two distinct vectors for functionalization. This dual-reactivity allows researchers to fine-tune lipophilicity, steric bulk, and electronic distribution, thereby directing the biological activity toward specific enzymatic pockets—ranging from fungal succinate dehydrogenase (SDH) to human vascular endothelial growth factor receptor 2 (VEGFR-2).
Structural Rationale & Pharmacophore Modeling
The causality behind selecting piperidinecarbohydrazide as a starting material is rooted in its physicochemical properties. The piperidine ring is naturally protonated at physiological pH, allowing it to form critical ionic interactions with aspartate or glutamate residues in target proteins. Conversely, the carbohydrazide tail acts as a bidentate hydrogen-bond donor/acceptor.
When researchers functionalize these sites, they dictate the compound's therapeutic trajectory:
-
N-substitution on the piperidine ring: Modulates basicity and targets peripheral allosteric sites.
-
Schiff base/Hydrazone formation at the carbohydrazide: Extends the conjugated system, allowing the molecule to penetrate deep hydrophobic pockets and mimic natural substrates like ATP or ubiquinone.
Mechanistic divergence of piperidinecarbohydrazides based on structural modifications.
Biological Activity Profiles & Mechanistic Pathways
Antifungal Activity via SDH Inhibition
Recent agricultural and pharmaceutical research has heavily focused on quinazolinyl piperidine-4-carbohydrazide derivatives. Succinate dehydrogenase (SDH) is a critical enzyme in the mitochondrial electron transport chain of fungi. By hybridizing the piperidinecarbohydrazide core with a quinazolinyl moiety, researchers created compounds that perfectly mimic the ubiquinone substrate[1].
Mechanism: Molecular docking reveals that the quinazoline ring occupies the hydrophobic ubiquinone-binding pocket, while the carbohydrazide linker forms crucial noncovalent hydrogen bonds with key active-site residues (SER39, ARG43, and GLY46)[1]. For instance, Compound A13 demonstrated an IC50 of 6.07 µM against SDH in vitro, translating to exceptional in vivo curative efficiencies against Rhizoctonia solani[1].
Anticancer Activity via VEGFR-2 Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary driver of tumor angiogenesis. N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives have been engineered to occupy the ATP-binding site of VEGFR-2[2].
Mechanism: The oxindole core acts as an adenine mimetic, anchoring the molecule in the hinge region. The piperidinecarbohydrazide tail extends into the adjacent allosteric hydrophobic pocket. This specific geometry forces hydrogen bonding with Cys919, Glu885, and Asp1046, locking the kinase in an inactive conformation[2]. Compound 12e exhibited a highly potent VEGFR-2 inhibitory activity with an IC50 of 45.9 nM, surpassing the clinical standard Sorafenib[2].
Neuroprotection via Cholinesterase Inhibition
Alzheimer's disease pathology is heavily linked to cholinergic deficit and amyloid-beta (Aβ) aggregation. N-substituted piperidine-3-carbohydrazide-hydrazones act as dual-acting agents[3].
Mechanism: The basic nitrogen of the piperidine ring is protonated at brain pH, allowing it to bind via cation-π interactions to the catalytic anionic site (CAS) of acetylcholinesterase (AChE). Simultaneously, the bulky hydrazone substituents interact with the peripheral anionic site (PAS). This dual-site binding not only inhibits acetylcholine breakdown but physically blocks the PAS-induced self-aggregation of Aβ42 peptides[3].
Quantitative Data Presentation
To facilitate cross-disciplinary comparison, the following table synthesizes the in vitro efficacy of leading piperidinecarbohydrazide derivatives across various therapeutic targets.
| Compound ID | Structural Modification | Primary Target | IC50 / EC50 Value | Therapeutic Application |
| Compound A13 | Quinazolinyl piperidine-4-carbohydrazide | Fungal SDH | IC50 = 6.07 µM | Antifungal (R. solani)[1] |
| Compound A13 | Quinazolinyl piperidine-4-carbohydrazide | Whole-cell Fungi | EC50 = 0.83 µg/mL | Antifungal (R. solani)[1] |
| Compound 12e | Oxindole-piperidine-4-carbohydrazide | VEGFR-2 Kinase | IC50 = 45.9 nM | Anticancer (Breast Cancer)[2] |
| Compound 6n | Oxindole-piperidine-4-carbohydrazide | MCF-7 Cell Line | IC50 = 0.60 µM | Anticancer (Cytotoxicity)[2] |
| Compound 3g | Piperidine-3-carbohydrazide-hydrazone | AChE | IC50 = 4.32 µM | Alzheimer's Disease[3] |
| Compound 3j | Piperidine-3-carbohydrazide-hydrazone | BuChE | IC50 = 1.27 µM | Alzheimer's Disease[3] |
| Compound 2f | Benzylidenepiperidine-3-carbohydrazide | ADP Pathway | 87% Inhibition at 0.5 mM | Antithrombotic[4] |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of piperidinecarbohydrazides. The causality of each reagent choice is explicitly defined.
Protocol A: Synthesis of Quinazolinyl Piperidine-4-Carbohydrazides
Goal: To couple a quinazolinyl-substituted piperidine-4-carboxylic acid with a hydrazine derivative without inducing racemization or unwanted side reactions.
-
Activation of the Carboxylic Acid: Dissolve 1.0 equivalent of quinazolinyl-substituted piperidine-4-carboxylic acid in anhydrous dichloromethane (CH2Cl2). Add 1.1 equivalents of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.1 equivalents of HOBt (Hydroxybenzotriazole).
-
Causality: EDCI activates the carboxyl group, but the resulting O-acylisourea intermediate is unstable and prone to rearrangement. HOBt is added to immediately form a stable, yet highly reactive, active ester, preventing racemization and improving overall yield[5].
-
-
Base Addition: Add 2.0 equivalents of DIPEA (N,N-Diisopropylethylamine) and stir for 30 minutes at room temperature.
-
Causality: DIPEA acts as a non-nucleophilic base to neutralize any acid generated during the coupling, maintaining the nucleophilicity of the incoming hydrazine[5].
-
-
Hydrazine Condensation: Introduce 1.05 equivalents of the appropriate hydrazine derivative. Stir for 8 hours, monitoring via TLC.
-
Purification: Wash the organic layer with saturated brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate the pure carbohydrazide derivative[5].
Protocol B: Self-Validating In Vitro SDH Inhibition Assay
Goal: To quantitatively measure the inhibition of succinate dehydrogenase using a colorimetric readout.
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4), 20 mM succinate (substrate), and 50 µM DCPIP (2,6-dichlorophenolindophenol).
-
Causality: DCPIP acts as an artificial electron acceptor. In its oxidized state, it is blue; when reduced by SDH, it becomes colorless. This provides a self-validating, real-time visual and spectrophotometric readout of enzyme activity.
-
-
Inhibitor Incubation: Add the synthesized piperidinecarbohydrazide derivative (dissolved in DMSO) at varying concentrations (0.1 µM to 100 µM) to the purified SDH enzyme. Incubate for 10 minutes at 25°C to allow for binding equilibration.
-
Reaction Initiation: Add the DCPIP/succinate mixture to the enzyme-inhibitor complex.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm using a microplate reader for 5 minutes. Calculate the initial velocity (
) and determine the IC50 using non-linear regression analysis[1].
Step-by-step synthetic and validation workflow for piperidinecarbohydrazide derivatives.
References
- Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety.PubMed / Journal of Agricultural and Food Chemistry.
- N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity.PubMed / Archiv der Pharmazie.
- Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors.PubMed / Bioorganic Chemistry.
- Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives.ResearchGate.
- Application Notes and Protocols: Synthesis and Evaluation of Quinazolinyl Piperidine-4-Carbohydrazide Derivatives.Benchchem.
Sources
- 1. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Structure-Activity Relationship (SAR) of Dichlorobenzyl Piperidine Hydrazides: A Technical Guide to Dual Cholinesterase Inhibition
Executive Summary
The progressive decline of cholinergic neurons in the cerebral cortex and hippocampus is a primary pathological hallmark of Alzheimer’s Disease (AD). While early pharmacological interventions focused exclusively on Acetylcholinesterase (AChE), recent clinical insights reveal that Butyrylcholinesterase (BChE) compensates for AChE depletion in advanced AD stages, becoming the predominant driver of acetylcholine (ACh) hydrolysis[1]. Consequently, the development of dual AChE/BChE inhibitors has emerged as a critical strategy in modern neuropharmacology.
Among the most promising multi-target-directed ligands (MTDLs) are dichlorobenzyl piperidine hydrazides . This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of this privileged scaffold. By dissecting the mechanistic interactions within the cholinesterase active site gorge and outlining self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals engineering next-generation AD therapeutics.
Mechanistic Rationale: Navigating the Cholinesterase Gorge
To understand the SAR of dichlorobenzyl piperidine hydrazides, one must first analyze the topological differences between the AChE and BChE active sites. Both enzymes feature a deep, narrow gorge (approximately 20 Å deep), but they differ critically in their amino acid composition.
-
Acetylcholinesterase (AChE): The gorge consists of a Peripheral Anionic Site (PAS) at the entrance (rich in aromatic residues like Trp286 and Tyr341) and a Catalytic Anionic Site (CAS) at the base (containing Trp86). A mid-gorge "bottleneck" formed by Tyr337 restricts the entry of bulky ligands.
-
Butyrylcholinesterase (BChE): BChE lacks this aromatic bottleneck; Tyr337 is replaced by the smaller Ala328. Furthermore, the acyl binding pocket in BChE is significantly wider, with aliphatic residues (Leu286 and Val288) replacing the bulky aromatic residues (Phe295 and Phe297) found in AChE[2].
The Tripartite Scaffold Design
The dichlorobenzyl piperidine hydrazide scaffold is rationally designed to exploit these gorge topologies through a tripartite mechanism:
-
The Piperidine Core: At physiological pH, the basic nitrogen of the piperidine ring is protonated. This allows it to anchor deeply within the CAS via strong
-cation interactions with the indole ring of Trp86[2]. -
The Hydrazide Linker: The
moiety provides crucial conformational flexibility and acts as a hydrogen-bond donor/acceptor network, interacting with mid-gorge residues such as Tyr124[3]. -
The Dichlorobenzyl Moiety: This bulky, lipophilic group extends outward to engage the PAS. The electron-withdrawing chlorine atoms enhance the
stacking capabilities of the benzyl ring against Trp286 in AChE, while also dictating the molecule's ability to seat into the wider acyl pocket of BChE[1][2].
Figure 1: Cholinergic signaling pathway and the modulatory role of dual AChE/BChE inhibitors.
Structure-Activity Relationship (SAR) Analysis
The positional isomerism of the chlorine atoms on the benzyl ring profoundly dictates the selectivity and potency of the inhibitor.
The 3,4-Dichlorobenzyl Substitution
Compounds bearing a 3,4-dichlorobenzyl group exhibit the most balanced dual inhibition of AChE and BChE. The meta- and para- substitutions allow the aromatic ring to slide past the AChE bottleneck while providing optimal van der Waals (vdW) complementarity within the wider L286/V288 acyl pocket of BChE[2][4]. This deeper vdW seating makes the 3,4-dichloro derivative a superior candidate for late-stage AD where BChE activity is upregulated.
The 2,4-Dichlorobenzyl Substitution
Shifting a chlorine atom to the ortho position (2,4-dichlorobenzyl) introduces steric bulk closer to the linker. This configuration forces the molecule into a rigid conformation that perfectly aligns with the narrow, aromatic-rich PAS of AChE, often resulting in sub-micromolar AChE inhibition[5]. However, this rigidity clashes with the BChE pocket, drastically reducing BChE affinity and resulting in a highly AChE-selective profile.
The 2,6-Dichlorobenzyl Substitution
Di-ortho substitution (2,6-dichlorobenzyl) creates severe steric hindrance around the rotatable benzyl bond. While this locked conformation can engage peripheral site residues, it prevents the piperidine core from penetrating deeply into the CAS. Consequently, 2,6-dichlorobenzyl derivatives often act as weaker, mixed-type inhibitors or pure PAS allosteric modulators rather than potent active-site inhibitors.
Quantitative SAR Data
The following table synthesizes the in vitro inhibitory profiles of representative piperidine hydrazide derivatives, illustrating the SAR principles discussed above.
| Compound Scaffold | Benzyl Substitution | AChE IC | BChE IC | Selectivity (BChE/AChE) | Primary Binding Mode |
| Piperidine-4-carbohydrazide | Unsubstituted (Benzyl) | 2.45 ± 0.12 | 15.30 ± 1.05 | 6.2 | CAS dominant |
| Piperidine-4-carbohydrazide | 3,4-Dichlorobenzyl | 0.61 ± 0.04 | 0.85 ± 0.06 | 1.4 | Dual CAS/PAS (Balanced) |
| Piperidine-4-carbohydrazide | 2,4-Dichlorobenzyl | 0.08 ± 0.01 | 8.40 ± 0.55 | 105.0 | AChE PAS/CAS highly selective |
| Piperidine-4-carbohydrazide | 2,6-Dichlorobenzyl | 12.50 ± 1.10 | > 50.0 | N/A | PAS allosteric modulation |
| Donepezil (Standard) | N/A | 0.014 ± 0.002 | 5.60 ± 0.30 | 400.0 | AChE highly selective |
Experimental Validation: The Modified Ellman's Assay
To ensure scientific integrity and reproducibility, the inhibitory potency of these compounds must be evaluated using a self-validating kinetic protocol. The modified Ellman’s assay relies on the hydrolysis of acetylthiocholine (ATCI) to thiocholine, which subsequently reacts with DTNB to form a yellow anion (TNB) measurable at 412 nm.
Step-by-Step Methodology
1. Reagent Preparation:
-
Buffer: 0.1 M Sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is optimal for cholinesterase activity and ensures the piperidine nitrogen remains appropriately protonated for CAS binding.
-
Enzymes: AChE (Electrophorus electricus) and BChE (Equine serum) diluted in buffer to 0.03 U/mL.
-
Chromogen: 0.01 M DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in buffer containing 0.15% w/v sodium bicarbonate.
-
Substrates: 0.075 M ATCI and BTCI in ultrapure water.
2. Pre-Incubation (The Self-Validating Step):
-
In a 96-well microplate, add 140
L of buffer, 20 L of the test compound (dissolved in DMSO, final DMSO concentration < 1%), 20 L of AChE/BChE, and 10 L of DTNB. -
Critical Control: Include a "Blank" well containing the test compound and DTNB without the enzyme. Causality: Hydrazides can sometimes act as reducing agents. If the compound directly reduces DTNB to TNB, the blank will turn yellow, allowing researchers to subtract this false-positive background absorbance.
-
Incubate the microplate at 25°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate introduces competitive kinetics.
3. Reaction Initiation & Kinetic Reading:
-
Initiate the reaction by adding 10
L of the substrate (ATCI or BTCI). -
Immediately transfer to a microplate reader and measure the absorbance at 412 nm continuously for 5 minutes (reading every 30 seconds).
4. Data Analysis:
-
Calculate the initial velocity (
) from the linear portion of the absorbance vs. time curve. -
Determine the IC
values using non-linear regression analysis (e.g., GraphPad Prism) by plotting % inhibition against the log of the inhibitor concentration.
Figure 2: Step-by-step experimental workflow for the modified Ellman's assay.
Conclusion & Future Directions
The structural engineering of dichlorobenzyl piperidine hydrazides represents a highly rational approach to tackling the complex pathology of Alzheimer's disease. By carefully manipulating the positional isomerism of the chlorine atoms, researchers can tune the molecule from a highly selective AChE inhibitor (2,4-dichloro) to a balanced, dual AChE/BChE inhibitor (3,4-dichloro). Future drug development efforts should focus on hybridizing this scaffold with other pharmacophores—such as metal-chelating or antioxidant moieties—to create comprehensive Multi-Target-Directed Ligands capable of halting AD progression on multiple fronts.
References
1.[3] Khalid, H., et al. "Synthesis, biological evaluation, and molecular docking of N′-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives." Turkish Journal of Chemistry. URL: 2.[1] "Inhibitory potential of nitrogen, oxygen and sulfur containing heterocyclic scaffolds against acetylcholinesterase and butyrylcholinesterase." RSC Advances. URL: 3.[2] "Assessing the Multitarget Therapeutic Potential of Novel 9-Aminoacridine Derivatives for Alzheimer's Disease." ACS Chemical Neuroscience. URL: 4.[4] "Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors." Arabian Journal of Chemistry. URL: 5.[5] "Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer's disease." PubMed Central (PMC). URL:
Sources
- 1. Inhibitory potential of nitrogen, oxygen and sulfur containing heterocyclic scaffolds against acetylcholinesterase and butyrylcholinesterase - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03081K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 5. Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling and Application Guide: 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide
Executive Summary
In modern drug discovery and organic synthesis, functionalized piperidine derivatives serve as highly versatile building blocks. 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide (CAS: 400878-29-7) is a prime example of a bifunctional pharmacophore that combines a lipophilic, metabolically stable anchor with a highly reactive, hydrogen-bonding headgroup[1].
This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and experimental methodologies for characterization. By understanding the interplay between its basic piperidine core and the carbohydrazide moiety, researchers can better predict its behavior in physiological environments and optimize its utility in the synthesis of complex heterocyclic therapeutics.
Structural and Physicochemical Profiling
The physicochemical behavior of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide is dictated by three distinct structural domains. Understanding these domains is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Domain Analysis and Causality
-
The 3,4-Dichlorobenzyl Group (Lipophilic Anchor): The di-halogenated phenyl ring significantly increases the lipophilicity (LogP) of the molecule. The electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring toward oxidative metabolism (e.g., by CYP450 enzymes), enhancing the metabolic stability of the parent scaffold.
-
The Piperidine Ring (Basic Center): The tertiary amine (N1) of the piperidine ring is the primary ionizable center. Based on structure-activity relationship (SAR) projections of similar N-benzylpiperidines, the pKa of this nitrogen is estimated to be between 8.0 and 8.5. Consequently, at a physiological pH of 7.4, the molecule exists predominantly in its protonated (cationic) state, which enhances its aqueous solubility in the gastrointestinal tract.
-
The Carbohydrazide Moiety (Reactive Headgroup): Located at the C4 position, the
group acts as both a potent hydrogen bond donor (HBD) and acceptor (HBA). While the terminal primary amine is nucleophilic, the adjacent carbonyl group significantly reduces its basicity (conjugate acid pKa ~3.0) via resonance stabilization.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, synthesizing computed descriptors and structural projections[2][3].
| Physicochemical Property | Value / Estimate | Causality / Implication |
| Chemical Name | 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide | IUPAC Nomenclature |
| CAS Number | 400878-29-7 | Unique identifier[2] |
| Molecular Formula | Stoichiometric composition | |
| Molecular Weight | 302.20 g/mol | Well within Lipinski's Rule of 5 (<500 Da)[1] |
| Estimated LogP | ~2.8 - 3.2 | Optimal for lipid bilayer permeability |
| Estimated pKa (Piperidine N) | ~8.0 - 8.5 | Protonated at physiological pH (7.4) |
| Hydrogen Bond Donors (HBD) | 3 ( | Facilitates target protein interactions |
| Hydrogen Bond Acceptors (HBA) | 3 (N, N, O) | Contributes to aqueous solvation |
| Topological Polar Surface Area | ~58.3 Ų | Excellent for membrane and BBB penetration (<90 Ų) |
Experimental Methodologies for Physicochemical Characterization
To validate the theoretical properties of this compound, rigorous, self-validating experimental protocols must be employed. Below are the field-proven methodologies for determining its ionization and solubility profiles.
Protocol 1: Potentiometric Determination of pKa and LogP
Potentiometry remains the gold standard for determining the pKa of ionizable compounds like piperidines. Because the compound has limited aqueous solubility in its neutral state, a co-solvent method (e.g., Methanol-Water) is required.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 1-2 mg of the compound in a standardized 0.15 M KCl solution (to maintain constant ionic strength) containing a known volume fraction of methanol (e.g., 30% v/v).
-
Acidification: Lower the pH of the solution to ~2.0 using standardized 0.5 M HCl. This ensures the piperidine nitrogen is fully protonated.
-
Titration: Titrate the solution with standardized 0.5 M KOH under an inert argon atmosphere at a constant temperature of 25.0 ± 0.1 °C.
-
Data Extrapolation (Yasuda-Shedlovsky Plot): Repeat the titration at three different methanol concentrations (e.g., 30%, 40%, 50%). Plot the apparent pKa values against the dielectric constant of the solvent mixtures to extrapolate the true aqueous pKa.
-
LogP Determination: Perform a dual-phase titration by adding a known volume of octanol to the aqueous phase. The shift in the apparent pKa in the presence of the lipid phase allows for the precise calculation of the partition coefficient (LogP).
Protocol 2: High-Throughput Kinetic Solubility Assessment (Nephelometry)
For early-stage screening, kinetic solubility is determined using laser nephelometry, which detects the light scattering caused by precipitated particles when a compound exceeds its solubility limit in an aqueous buffer[4][5].
Step-by-Step Workflow:
-
Stock Preparation: Prepare a 10 mM stock solution of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide in 100% DMSO.
-
Serial Dilution: Dispense the stock into a 96-well microplate and perform serial dilutions using Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a concentration range of 1 µM to 500 µM. Keep the final DMSO concentration constant (typically
2%). -
Equilibration: Incubate the plate at 37 °C for 2 hours on a microplate shaker to allow for complete equilibration and potential precipitation.
-
Nephelometric Measurement: Read the plate using a microplate nephelometer. The instrument measures the intensity of scattered light.
-
Analysis: The kinetic solubility limit is defined as the highest concentration at which the scattered light intensity remains comparable to the blank (buffer + DMSO).
High-throughput kinetic solubility assessment workflow using laser nephelometry.
Synthetic Utility and Reactivity
Beyond its use as a standalone pharmacophore, the carbohydrazide moiety is a highly valuable precursor for the synthesis of five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles . These heterocycles are renowned for their metabolic stability, ability to act as bioisosteres for amides and esters, and their electron-transporting properties[6][7].
Dehydrative Cyclization Mechanism
The conversion of the carbohydrazide to a 1,3,4-oxadiazole typically involves condensation with an aromatic carboxylic acid, followed by dehydrative cyclization mediated by phosphorus oxychloride (
Mechanistic Rationale:
-
Acylation: The nucleophilic terminal amine of the carbohydrazide attacks the activated carbonyl of the aromatic acid, forming a diacylhydrazine intermediate.
-
Enolization and Activation: The
reagent promotes the enolization of the amide carbonyls and activates the oxygen atoms by forming a phosphorodichloridate leaving group. -
Cyclization: Intramolecular nucleophilic attack by the enol oxygen onto the adjacent activated carbon expels the leaving group, closing the ring to form the highly stable, aromatic 1,3,4-oxadiazole system.
POCl3-mediated cyclization of the carbohydrazide to a 1,3,4-oxadiazole derivative.
Conclusion
1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide is a highly engineered building block that balances lipophilicity, basicity, and synthetic reactivity. Its physicochemical profile—characterized by a predicted LogP of ~3.0 and a basic piperidine nitrogen—ensures favorable solubility and permeability metrics for drug discovery. Furthermore, its terminal carbohydrazide group provides a direct synthetic vector for generating metabolically robust 1,3,4-oxadiazole libraries, making it an indispensable tool for medicinal chemists targeting complex biological pathways.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for Piperazine/Piperidine Derivatives (C13H17Cl2N3O)." PubChem. Available at: [Link]
-
ACS Omega. "Imidazopyridine Amides: Synthesis and Nephelometric Solubility Assay Protocol." ACS Publications. Available at: [Link]
-
ResearchGate. "Synthesis of novel 1,3,4-oxadiazole derivatives as potential antimicrobial agents (POCl3 Mechanism)." ResearchGate. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. "Design and Therapeutic Potential of 2,5-substituted diphenyl-1,3,4-oxadiazole Derivatives." IJPSDR. Available at:[Link]
Sources
- 1. 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 2. 1-(3,4-dichlorobenzyl)-4-piperidinecarbohydrazide,(CAS# 400878-29-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. Acetophenone, 4'-chloro-2-((4-methyl-1-piperazinyl)imino)-, hydrochloride | C13H17Cl2N3O | CID 9570429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Allyloxy)benzohydrazide | 90480-14-1 | Benchchem [benchchem.com]
- 8. ijpsdronline.com [ijpsdronline.com]
Methodological & Application
Application Note: Step-by-Step Preparation of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide from Ethyl Isonipecotate
Introduction & Strategic Rationale
1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide is a critical intermediate in modern medicinal chemistry. Carbohydrazides derived from ethyl isonipecotate serve as versatile precursors for the synthesis of complex, biologically active heterocycles—including 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazones. These downstream derivatives frequently exhibit potent antibacterial, anti-inflammatory, and enzyme-inhibitory activities[1][2].
The incorporation of the 3,4-dichlorobenzyl moiety is specifically favored in rational drug design to enhance lipophilicity and target-binding affinity, particularly in the development of receptor antagonists and high-affinity ligands[3][4]. This application note details a robust, self-validating, two-step synthetic protocol to generate this target compound with high purity and yield.
Mechanistic Workflow
The preparation follows a highly efficient, two-step linear sequence:
-
N-Alkylation : The secondary amine of ethyl isonipecotate acts as a nucleophile to displace the chloride from 3,4-dichlorobenzyl chloride. Potassium carbonate (
) is employed as a heterogeneous, non-nucleophilic base to neutralize the generated , preventing the protonation of the piperidine precursor without risking the premature hydrolysis of the ethyl ester[5]. -
Nucleophilic Acyl Substitution (Hydrazinolysis) : The intermediate ester is subjected to refluxing hydrazine hydrate. Hydrazine, being a potent alpha-effect nucleophile, attacks the ester carbonyl. Ethanol is selected as the solvent because its boiling point (78 °C) provides an optimal thermal environment to drive the reaction to completion while maintaining the solubility of both the lipophilic ester and the hydrophilic hydrazine[2][6].
Mechanistic workflow for the synthesis of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide.
Quantitative Data Summary
| Step | Reaction Type | Key Reagents | Solvent | Temp | Time | Expected Yield |
| 1 | N-Alkylation | Ethyl isonipecotate, 3,4-Dichlorobenzyl chloride, | Acetonitrile | 80 °C | 6–8 h | 85–92% |
| 2 | Hydrazinolysis | Intermediate Ester, Hydrazine hydrate (80%) | Ethanol | 80 °C | 4–6 h | 75–85% |
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 1-(3,4-dichlorobenzyl)piperidine-4-carboxylate
Objective : Achieve complete N-alkylation of the piperidine ring while suppressing ester hydrolysis.
Reagents :
-
Ethyl isonipecotate: 10.0 mmol (1.57 g)
-
3,4-Dichlorobenzyl chloride: 11.0 mmol (2.15 g)
-
Potassium carbonate (
, anhydrous): 20.0 mmol (2.76 g) -
Acetonitrile (MeCN, anhydrous): 30 mL
Procedure :
-
Initiation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl isonipecotate (10.0 mmol) in 30 mL of anhydrous MeCN.
-
Base Addition : Add finely powdered, anhydrous
(20.0 mmol) to the solution.-
Causality: Finely powdered
maximizes the surface area for solid-liquid phase proton scavenging, accelerating the reaction rate without introducing water that could hydrolyze the ester[5].
-
-
Electrophile Addition : Slowly add 3,4-dichlorobenzyl chloride (11.0 mmol) dropwise over 5 minutes.
-
Thermal Activation : Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 6–8 hours with vigorous stirring.
-
In-Process Control (IPC) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) mobile phase. The reaction is self-validating when the ninhydrin-active secondary amine spot (starting material) completely disappears.
-
Workup : Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (
and unreacted ). Concentrate the filtrate under reduced pressure. -
Purification : Dissolve the crude residue in 50 mL of Ethyl Acetate. Wash the organic layer with distilled water (2 × 20 mL) and brine (20 mL) to remove any residual polar impurities. Dry over anhydrous
, filter, and evaporate to yield the intermediate as a viscous pale-yellow oil.
Step 2: Synthesis of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide
Objective : Convert the ethyl ester to a carbohydrazide via hydrazinolysis.
Reagents :
-
Ethyl 1-(3,4-dichlorobenzyl)piperidine-4-carboxylate: ~8.5 mmol (crude from Step 1)
-
Hydrazine hydrate (80% aqueous solution): 42.5 mmol (5.0 eq, ~2.6 mL)
-
Absolute Ethanol: 25 mL
Procedure :
-
Dissolution : Transfer the intermediate ester (~8.5 mmol) to a 100 mL round-bottom flask and dissolve in 25 mL of absolute ethanol.
-
Nucleophile Addition : Add hydrazine hydrate (42.5 mmol) dropwise at room temperature.
-
Reflux : Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.
-
In-Process Control (IPC) : Monitor via TLC (Dichloromethane/Methanol 9:1). The ester spot will disappear, replaced by a highly polar, UV-active baseline spot corresponding to the carbohydrazide.
-
Crystallization & Workup : Remove the heat source and allow the flask to cool to room temperature. Concentrate the mixture to half its volume under reduced pressure. Add 30 mL of ice-cold distilled water to the flask and stir vigorously for 15 minutes.
-
Isolation : Collect the white precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 × 10 mL) followed by a minimal amount of cold ethanol (5 mL) to remove trace lipophilic impurities.
-
Drying : Dry the product in a vacuum desiccator over silica gel for 24 hours to afford pure 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide.
Self-Validating Analytical Signatures
To ensure the integrity of the final protocol, the product should be validated using standard spectroscopic techniques:
-
IR Spectroscopy : Look for the appearance of sharp N-H stretching bands at ~3300–3200
and a strong amide I (C=O) band at ~1660 , coupled with the complete disappearance of the ester C=O stretch at ~1735 [2]. -
1H NMR (DMSO-d6) : Confirm the disappearance of the ethyl group signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm). Validate the product through the appearance of a broad singlet integrating for 2H at ~4.2 ppm (
) and a singlet integrating for 1H at ~9.0 ppm (NH), alongside the characteristic piperidine and 3,4-dichlorobenzyl aromatic protons[4][6].
References
1.[3] CCR-3 receptor antagonists - European Patent Office - EP 0903349 A2. Googleapis.com. 3 2.[1] Synthesis and molecular docking of new hydrazones derived from ethyl isonipecotate and their biological activities. ResearchGate. 1 3.[6] Biological screening and docking studies of unique hybrids synthesized by conventional versus microwave-assisted techniques. Semantic Scholar. 6 4.[4] 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry - ACS Publications. 4 5.[5] Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. Diva-portal.org. 5 6.[2] Synthesis of some novel enzyme inhibitors and antibacterial agents derived from 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. SciELO. 2
Sources
Using 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide as an intermediate for oxadiazoles
An In-Depth Guide to the Synthesis and Application of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide as a Scaffold for Novel Oxadiazole Derivatives
Authored by a Senior Application Scientist
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide as a pivotal intermediate in the synthesis of medicinally relevant oxadiazole compounds. We will explore the rationale behind the molecular design, the synthesis of the core intermediate, and its subsequent conversion into 2,5-disubstituted 1,3,4-oxadiazoles.
Introduction: The Strategic Fusion of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents due to their favorable biological and pharmacokinetic properties. These are often referred to as "privileged scaffolds." This guide focuses on the strategic combination of three such components: the piperidine ring, the 1,3,4-oxadiazole core, and a dichlorobenzyl moiety.
-
The Piperidine Moiety: Piperidine is a six-membered nitrogen-containing heterocycle that is a cornerstone in drug design.[1] Its presence in a molecule can enhance druggability by improving aqueous solubility, modulating lipophilicity, and providing a three-dimensional structure that can adapt to the steric demands of biological targets.[2] The piperidine scaffold is found in numerous FDA-approved drugs, highlighting its importance in creating metabolically stable and effective therapeutic agents.[2][3]
-
The 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[4][5] This scaffold is of particular interest due to its remarkable chemical stability and its role as a bioisostere for amide and ester groups, which can improve metabolic stability and oral bioavailability. Derivatives of 1,3,4-oxadiazole exhibit an extensive range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[4][5][6][7]
-
The 3,4-Dichlorobenzyl Group: The inclusion of halogen atoms, particularly chlorine, on an aromatic ring is a common strategy in drug design to modulate electronic properties and enhance binding affinity to target proteins through halogen bonding and hydrophobic interactions. The 3,4-dichloro substitution pattern is a feature of many bioactive compounds.
The convergence of these three components in a single molecular architecture presents a powerful strategy for generating novel chemical entities with significant therapeutic potential. The intermediate, 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide , serves as a versatile building block, enabling the systematic exploration of this chemical space.
Synthesis of the Core Intermediate: 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide
The synthesis of the title carbohydrazide is a straightforward, two-step process commencing from commercially available starting materials. The causality behind this pathway is efficiency and high-yield transformations. The initial N-alkylation is a standard nucleophilic substitution, followed by hydrazinolysis, a classic and highly effective method for converting esters to hydrazides.[6]
Protocol 2.1: Synthesis of Ethyl 1-(3,4-dichlorobenzyl)piperidine-4-carboxylate
-
To a stirred solution of ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) as a base.
-
Add 3,4-dichlorobenzyl chloride (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 6-8 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography (silica gel, using a gradient of ethyl acetate in hexane) to yield the pure N-alkylated ester as a clear oil or low-melting solid.
Protocol 2.2: Synthesis of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide
-
Dissolve the purified ethyl 1-(3,4-dichlorobenzyl)piperidine-4-carboxylate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq, ~80% solution in water) to the solution.
-
Heat the reaction mixture to reflux (approx. 78°C) for 12-18 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting ester is completely consumed.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the target carbohydrazide as a white crystalline solid.
| Compound | Molecular Formula | Molecular Weight | Physical State |
| Ethyl 1-(3,4-dichlorobenzyl)piperidine-4-carboxylate | C₁₅H₁₉Cl₂NO₂ | 316.22 g/mol | Colorless Oil |
| 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide | C₁₃H₁₇Cl₂N₃O | 302.20 g/mol | White Solid |
Application: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
The most prevalent and reliable method for converting a carbohydrazide into a 2,5-disubstituted 1,3,4-oxadiazole involves a two-step sequence: N-acylation followed by cyclodehydration.[6][8] This approach offers great versatility, as a wide variety of substituents can be introduced at the 5-position of the oxadiazole ring by simply changing the acylating agent.
The mechanism involves the initial nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of an acid chloride, forming a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), which facilitates the intramolecular cyclization and dehydration to furnish the aromatic 1,3,4-oxadiazole ring.[5][6]
Protocol 3.1: General Procedure for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
-
N-Acylation:
-
Dissolve 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide (1.0 eq) in a suitable solvent like dichloromethane (DCM) or pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add the desired substituted aromatic acid chloride (1.1 eq) dropwise with stirring. If using DCM, add a base like triethylamine or pyridine (1.2 eq) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting hydrazide.
-
Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,2-diacylhydrazine intermediate, which can often be used in the next step without further purification.
-
-
Cyclodehydration:
-
To the crude 1,2-diacylhydrazine intermediate, add phosphorus oxychloride (POCl₃, 5-10 volumes) carefully at 0°C.
-
Heat the reaction mixture to reflux (approx. 107°C) for 3-5 hours.[6] Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.
-
The solid product that precipitates out is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole derivative.
-
| R-Group on Acid Chloride | Product Substituent (Aryl) | Representative Yield |
| Benzoyl chloride | Phenyl | 75-85% |
| 4-Chlorobenzoyl chloride | 4-Chlorophenyl | 80-90% |
| 4-Nitrobenzoyl chloride | 4-Nitrophenyl | 82-92% |
| Furan-2-carbonyl chloride | Furan-2-yl | 70-80% |
Structural Characterization
Confirmation of the synthesized intermediate and final products is essential. The following analytical techniques are standard:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Used to confirm the proton environment of the molecule. For the final oxadiazole, the disappearance of the two N-H proton signals from the diacylhydrazine intermediate is a key indicator of successful cyclization.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton. The formation of the oxadiazole ring will result in two characteristic signals for the C2 and C5 carbons in the aromatic region (typically 160-165 ppm).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing a definitive check for the desired product.
-
Infrared (IR) Spectroscopy: Can be used to monitor the reaction. The disappearance of the N-H and C=O stretching bands of the hydrazide and the appearance of C=N and C-O-C stretching bands characteristic of the oxadiazole ring are key diagnostic markers.
Troubleshooting and Safety Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Yield in N-Alkylation | Incomplete reaction; impure reagents. | Ensure anhydrous conditions. Increase reaction time or temperature. Use freshly distilled solvents and pure reagents. |
| Low Yield in Hydrazinolysis | Insufficient hydrazine or reaction time. | Increase the excess of hydrazine hydrate. Extend the reflux time and monitor closely with TLC. |
| Incomplete Cyclization | Dehydrating agent is not potent enough; reaction time too short. | Ensure POCl₃ is fresh. Other dehydrating agents like triflic anhydride or polyphosphoric acid (PPA) can be trialed.[4][9] Increase reflux time. |
| Purification Difficulties | Presence of side products; tar formation. | For cyclization, maintain careful temperature control when adding POCl₃ and during quenching. If the product is oily, perform extraction instead of filtration after neutralization. Column chromatography may be required. |
Safety First
-
Hydrazine Hydrate: Is highly toxic, a suspected carcinogen, and corrosive. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Phosphorus Oxychloride (POCl₃): Is extremely corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a fume hood. Quenching must be done slowly and carefully by pouring the reaction mixture onto a large amount of ice.
-
Acid Chlorides: Are corrosive and lachrymatory. Handle with care in a fume hood.
-
Solvents: Dichloromethane and acetonitrile are volatile and toxic. Avoid inhalation and skin contact.
Conclusion
1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide is a highly valuable and versatile intermediate for the synthesis of novel, hybrid molecules containing the medicinally significant 1,3,4-oxadiazole core. The protocols detailed in this guide provide a robust and adaptable framework for researchers to generate libraries of these compounds for screening in various drug discovery programs. The strategic combination of these privileged scaffolds offers a promising avenue for the development of new therapeutic agents.
References
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2020).
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC. (2017). National Center for Biotechnology Information. [Link]
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation | ACS Omega. (2022). ACS Publications. [Link]
-
Visible Light Mediated One Pot Synthesis of 2,5‐Disubstituted 1,3,4‐Oxadiazole - Diva-portal.org. (n.d.). Diva Portal. [Link]
-
Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (2020). MDPI. [Link]
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (n.d.). NISCAIR Online Periodicals Repository. [Link]
-
Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. (2024). International Journal of Research in Pharmaceutical Sciences. [Link]
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).
-
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)–C(Methyl) Bond Cleavage of Methyl Ketones | Organic Letters. (2015). ACS Publications. [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. (n.d.). Iraqi Journal of Science. [Link]
-
A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines. (2000). ResearchGate. [Link]
-
Synthesis of substituted 1,3,4-oxadiazole derivatives | Request PDF. (2018). ResearchGate. [Link]
-
What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole? (2015). ResearchGate. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024).
-
Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review | Request PDF. (2024). ResearchGate. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC. (2022). National Center for Biotechnology Information. [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). Royal Society of Chemistry. [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Taylor & Francis Online. [Link]
-
Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. (n.d.). UniCA IRIS. [Link]
-
Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. (2024). Bentham Science. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential | Journal of Pharma and Biomedics. (n.d.). Journal of Pharma and Biomedics. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]
-
1,3,4-Oxadiazoles and disubstituted hydrazides intermediates.... (2022). ResearchGate. [Link]
- Analgesic activity of alkyl piperidine derivatives. (n.d.).
- Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization. (2019).
-
Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. (2023). MDPI. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N-(3,4-Dichlorobenzyl)piperidine-4-carbohydrazide
Abstract
This document provides a comprehensive guide for the N-alkylation of piperidine-4-carbohydrazide with 3,4-dichlorobenzyl chloride. The described protocol details a robust and efficient method for the synthesis of N-(3,4-dichlorobenzyl)piperidine-4-carbohydrazide, a valuable scaffold in medicinal chemistry and drug development. These application notes are intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.
Introduction
The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] The functionalization of the piperidine nitrogen via N-alkylation is a critical step in the synthesis of diverse compound libraries for drug discovery.[4][5] This process allows for the introduction of various substituents, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.[4] Piperidine-4-carbohydrazide itself is a versatile building block, with its derivatives showing promise in a range of therapeutic areas, including as antifungal and anticancer agents.[1][2][6]
This application note focuses on the direct N-alkylation of piperidine-4-carbohydrazide with 3,4-dichlorobenzyl chloride, a common electrophile used to introduce a substituted benzyl group. The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride. The presence of a suitable base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the desired product.[7][8]
Reaction Mechanism and Rationale
The N-alkylation of piperidine-4-carbohydrazide with 3,4-dichlorobenzyl chloride is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electron-deficient benzylic carbon of 3,4-dichlorobenzyl chloride. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-chlorine bond.
Step 2: Deprotonation The initial product of the nucleophilic attack is a protonated piperidinium salt. A base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is introduced into the reaction mixture to deprotonate the nitrogen, yielding the final N-alkylated product and a corresponding salt.[7][9] The choice of a non-nucleophilic base is important to avoid competition with the piperidine nucleophile.
To minimize the potential for over-alkylation and the formation of a quaternary ammonium salt, it is recommended to add the 3,4-dichlorobenzyl chloride to the reaction mixture slowly.[7] This ensures that the piperidine-4-carbohydrazide is always in excess relative to the alkylating agent.[7]
Diagram of the N-Alkylation Workflow
Caption: Workflow for the N-alkylation of piperidine-4-carbohydrazide.
Experimental Protocol
This protocol outlines the procedure for the N-alkylation of piperidine-4-carbohydrazide with 3,4-dichlorobenzyl chloride.
Materials and Reagents
| Reagent | Grade | Supplier |
| Piperidine-4-carbohydrazide | ≥95% | e.g., Sigma-Aldrich |
| 3,4-Dichlorobenzyl chloride | ≥98% | e.g., Alfa Aesar |
| Potassium Carbonate (K₂CO₃), anhydrous | Finely powdered | e.g., Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | e.g., Acros Organics |
| Ethyl acetate (EtOAc) | ACS Grade | e.g., VWR Chemicals |
| Hexanes | ACS Grade | e.g., VWR Chemicals |
| Deionized Water | N/A | In-house |
| Brine (saturated NaCl solution) | N/A | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | e.g., EMD Millipore |
| Silica Gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Syringe pump (optional, for slow addition)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carbohydrazide (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the stirred suspension.
-
Addition of Alkylating Agent: In a separate vial, dissolve 3,4-dichlorobenzyl chloride (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature over 30-60 minutes. For more controlled addition, a syringe pump is recommended.[7]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base.[9] Quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine to remove any remaining DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[9]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3,4-dichlorobenzyl)piperidine-4-carbohydrazide.[9]
Characterization
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.[10][11][12] The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the 3,4-dichlorobenzyl group, the piperidine ring protons, and the protons of the carbohydrazide moiety.[13] The ¹³C NMR spectrum will confirm the carbon framework of the molecule.[10][13]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the product, confirming the successful N-alkylation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H and C=O stretches of the carbohydrazide and the aromatic C-H and C-Cl stretches.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[14][15][16][17]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[14][15]
-
3,4-Dichlorobenzyl Chloride: This reagent is corrosive and a lachrymator.[17] It can cause severe skin burns and eye damage.[15][16][17] Avoid contact with skin and eyes.[14] In case of contact, rinse immediately with plenty of water and seek medical attention.[15][16]
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if absorbed through the skin. Handle with care and avoid exposure.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive reagents- Insufficient base- Low reaction temperature | - Use fresh, anhydrous reagents and solvents.- Ensure the base is finely powdered and dry.- Gently heat the reaction mixture (e.g., to 50 °C). |
| Formation of multiple products | - Over-alkylation (quaternary salt formation)- Side reactions with the carbohydrazide group | - Add the alkylating agent slowly and ensure the piperidine starting material is in excess.[7]- Consider protecting the carbohydrazide group if it is found to be reactive under the reaction conditions. |
| Difficult purification | - Product co-elutes with starting material or impurities- Product is highly polar | - Optimize the solvent system for column chromatography.- Consider an alternative purification method such as recrystallization or preparative HPLC.[18] |
Conclusion
The N-alkylation of piperidine-4-carbohydrazide with 3,4-dichlorobenzyl chloride is a straightforward and efficient method for the synthesis of a valuable building block for drug discovery. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can reliably synthesize the target compound in good yield and purity. The mechanistic understanding and troubleshooting guide provided will further aid in the successful execution of this important chemical transformation.
Diagram of the Reaction Mechanism
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cjm.ichem.md [cjm.ichem.md]
- 11. cigs.unimo.it [cigs.unimo.it]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Catalytic Methods for the Functionalization of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide: Synthesis of Bioactive Heterocycles
Executive Summary
1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide (CAS 400878-29-7) is a highly versatile, commercially available building block utilized extensively in medicinal chemistry. The molecule features a 3,4-dichlorobenzyl moiety—a privileged pharmacophore known to enhance lipophilicity, metabolic stability, and blood-brain barrier penetration, frequently deployed in the design of neurokinin (NK2) receptor antagonists[1].
The core utility of this molecule lies in its terminal carbohydrazide group (-CONHNH₂). Acting as a dinucleophilic handle, it is primed for catalytic functionalization to generate diverse heterocyclic scaffolds, most notably 1,3,4-oxadiazoles and 1,2,4-triazoles[2],[3]. This application note details field-proven, catalytic methodologies to functionalize this precursor, moving away from harsh stoichiometric reagents toward greener, atom-economical pathways.
Mechanistic Rationale & Pathway Divergence
Carbohydrazides exhibit unique reactivity due to the adjacent nitrogen atoms (the
Historically, the cyclization of these hydrazones into 1,3,4-oxadiazoles relied on harsh, stoichiometric dehydrating agents like POCl₃ or SOCl₂, which suffer from poor atom economy, generate toxic byproducts, and exhibit poor functional group tolerance[3],[4]. Modern synthetic logic dictates the use of catalytic oxidative cyclization. By employing transition-metal/organocatalyst dual systems (such as Fe(III)/TEMPO) or halogen-mediated catalysis (such as I₂/K₂CO₃), researchers can utilize molecular oxygen or ambient air as the terminal oxidant, ensuring a highly self-validating and scalable system[5].
Caption: Divergent catalytic functionalization pathways of the piperidinecarbohydrazide core.
Quantitative Data Presentation: Catalytic System Comparison
The selection of the catalytic system dictates the yield, reaction time, and environmental impact of the 1,3,4-oxadiazole synthesis. The table below summarizes quantitative data comparing modern catalytic approaches against traditional stoichiometric methods[5],[3].
| Catalytic System / Reagents | Terminal Oxidant / Role | Temp (°C) | Time (h) | Avg. Yield (%) | Green Chemistry Profile |
| Fe(NO₃)₃ (10%) / TEMPO (10%) | O₂ (Air) | 80 | 4–6 | 85–92 | High: Water is the only byproduct; avoids toxic metals. |
| I₂ (20%) / K₂CO₃ | DMSO (Solvent/Oxidant) | 100 | 2–4 | 75–85 | Moderate: Metal-free, but requires DMSO removal. |
| PhI(OAc)₂ (10%) | O₂ (Air) | 60 | 6–8 | 80–88 | High: Mild hypervalent iodine catalysis. |
| POCl₃ (Stoichiometric) | N/A (Direct Dehydration) | 110 | 8–12 | 60–70 | Low: Generates corrosive HCl and phosphoric acid waste. |
Experimental Protocols
The following workflows describe a self-validating, two-step system for converting 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide into a 2,5-disubstituted 1,3,4-oxadiazole. By isolating the hydrazone intermediate, the scientist ensures absolute control over the reaction causality and simplifies downstream troubleshooting.
Protocol 1: Acid-Catalyzed Synthesis of the Acyl Hydrazone Intermediate
Causality: Glacial acetic acid acts as a Brønsted acid to protonate the aldehyde carbonyl, increasing its electrophilicity. The highly nucleophilic terminal amine of the carbohydrazide attacks the carbonyl, followed by dehydration to yield the stable imine (hydrazone).
Materials:
-
1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide (1.0 mmol, ~302.2 mg)
-
Aryl Aldehyde (e.g., Benzaldehyde) (1.05 mmol)
-
Glacial Acetic Acid (5 mol%)
-
Absolute Ethanol (10 mL)
Step-by-Step Methodology:
-
Initialization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the carbohydrazide in 10 mL of absolute ethanol.
-
Activation: Add the aryl aldehyde (1.05 mmol) followed by a catalytic amount of glacial acetic acid (5 mol%).
-
Propagation: Attach a reflux condenser and heat the mixture to 80 °C under continuous stirring for 2–4 hours.
-
Monitoring: Monitor reaction progress via TLC (Eluent: DCM:MeOH 9:1). The primary amine starting material will consume, yielding a less polar, UV-active spot.
-
Isolation: Upon completion, cool the reaction to 0 °C in an ice bath. The acyl hydrazone typically precipitates as a white/pale yellow solid. Filter under vacuum and wash with cold ethanol (2 x 5 mL). Dry under high vacuum.
-
Self-Validation: Confirm the intermediate via ¹H-NMR. The disappearance of the -NH₂ protons (~4.5 ppm) and the emergence of a sharp imine proton (-N=CH-) at ~8.0–8.5 ppm confirms successful condensation.
Protocol 2: Fe(III)/TEMPO-Catalyzed Oxidative Cyclization
Causality: This step utilizes a dual-catalyst system. Fe(III) initiates a single electron transfer (SET) from the hydrazone, generating an N-centered radical. This triggers intramolecular cyclization via nucleophilic attack of the carbonyl oxygen. TEMPO acts as a redox mediator, trapping the radical and facilitating the final oxidation to the aromatic 1,3,4-oxadiazole. Molecular oxygen re-oxidizes the reduced TEMPO/Fe species, closing the catalytic cycle[5].
Caption: Fe(III)/TEMPO-catalyzed oxidative cyclization mechanism to 1,3,4-oxadiazoles.
Materials:
-
Acyl Hydrazone Intermediate (from Protocol 1) (1.0 mmol)
-
Fe(NO₃)₃·9H₂O (10 mol%)
-
TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) (10 mol%)
-
Toluene (10 mL)
-
O₂ Balloon (or open air atmosphere)
Step-by-Step Methodology:
-
Initialization: Suspend the acyl hydrazone (1.0 mmol) in 10 mL of toluene in a 50 mL reaction vial.
-
Catalyst Loading: Add Fe(NO₃)₃·9H₂O (10 mol%) and TEMPO (10 mol%) to the suspension. The solution will take on a characteristic reddish-brown hue.
-
Oxidation: Equip the vial with an O₂ balloon (or leave open to the atmosphere if utilizing an air-bubbler). Heat the mixture to 80 °C with vigorous stirring for 4–6 hours.
-
Monitoring: Track the cyclization via TLC. The hydrazone spot will disappear, replaced by a highly UV-active, non-polar oxadiazole spot.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate) if trace TEMPO remains.
-
Self-Validation: Confirm cyclization via ¹³C-NMR. The carbonyl carbon of the hydrazone (~165 ppm) and the imine carbon (~145 ppm) will shift to the characteristic 1,3,4-oxadiazole ring carbons (~160-168 ppm). The ¹H-NMR will show the complete disappearance of the -NH- and -N=CH- protons.
References
-
Zhang, G., et al. (2017). A simple and efficient cationic Fe(III)/TEMPO-catalyzed oxidative cyclization of aroyl hydrazones. Synlett, 28(11), 1373-1377.
-
Gao, Q., et al. (2015). I2-Promoted Metal-Free Domino Protocol for the One-Pot Synthesis of 1,3,4-Oxadiazoles. Organic Letters, 17(12), 2960-2963.
-
Zabiulla, et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2474.
-
Khalid, H., et al. (2017). Synthesis, biological evaluation, and in silico study of some unique multifunctional 1,2,4-triazole acetamides. Turkish Journal of Chemistry, 41(6).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and improve your overall yield and purity.
The synthesis of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide is typically a two-step process. The first step involves the N-alkylation of a piperidine-4-carboxylate ester, followed by hydrazinolysis to form the final carbohydrazide. While direct alkylation with 3,4-dichlorobenzyl chloride is feasible, this guide will focus on the more robust and often higher-yielding method of reductive amination , followed by hydrazinolysis.
Overall Synthesis Pathway
The recommended synthetic route involves two key transformations:
-
Reductive Amination: Formation of the intermediate, ethyl 1-(3,4-dichlorobenzyl)piperidine-4-carboxylate, by reacting ethyl 4-piperidinecarboxylate with 3,4-dichlorobenzaldehyde in the presence of a reducing agent.
-
Hydrazinolysis: Conversion of the resulting ester intermediate into the target carbohydrazide using hydrazine hydrate.
Caption: Recommended two-step synthesis pathway.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My yield for the reductive amination (Step 1) is low. What are the common causes and solutions?
Low yields in the initial N-alkylation step are a frequent bottleneck. The issue often traces back to the formation of the iminium ion or the efficiency of the reduction.
Potential Causes:
-
Inefficient Iminium Ion Formation: The reaction between the aldehyde and the secondary amine (ethyl 4-piperidinecarboxylate) is a reversible equilibrium. If water is present or if the pH is not optimal, the equilibrium may not favor the iminium intermediate.
-
Incorrect Choice or Quality of Reducing Agent: Not all borohydride reagents are suitable for a one-pot reductive amination. Sodium borohydride (NaBH₄), for instance, can reduce the aldehyde before it forms the imine, leading to the formation of 3,4-dichlorobenzyl alcohol as a byproduct.[1]
-
Side Reactions: The primary side reaction is the reduction of the starting aldehyde. Another possibility, though less common with secondary amines, is over-alkylation if reaction conditions are too harsh.
-
Poor Quality Reagents: Degradation of the aldehyde (oxidation to carboxylic acid) or the reducing agent (hydrolysis) will significantly impact the yield.
Recommended Solutions:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation.[1] It is mild enough not to readily reduce the aldehyde but is highly effective at reducing the intermediate iminium ion. This allows for a one-pot procedure where all reagents can be mixed together.
-
Solvent and Conditions: Use an anhydrous aprotic solvent like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[1][2] The reaction is typically run at room temperature. Adding a mild acid, like acetic acid, can sometimes catalyze iminium formation, but NaBH(OAc)₃ is often sufficient on its own.
-
Reagent Purity: Always use freshly opened or properly stored 3,4-dichlorobenzaldehyde. It is advisable to check the purity of the aldehyde by NMR or GC before use. Ensure your NaBH(OAc)₃ is a free-flowing white powder; clumping may indicate decomposition due to moisture.
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the aldehyde is a good indicator of reaction completion.
Caption: Troubleshooting workflow for low yield in Step 1.
Q2: The hydrazinolysis of my ester intermediate (Step 2) is incomplete or slow. How can I drive it to completion?
The conversion of the ester to the hydrazide is a nucleophilic acyl substitution. While generally straightforward, efficiency can be hampered by stoichiometry and reaction conditions.
Potential Causes:
-
Insufficient Hydrazine: This is an equilibrium reaction. A stoichiometric amount of hydrazine may not be enough to drive the reaction to completion.
-
Low Reaction Temperature: The reaction often requires heating (reflux) to proceed at a reasonable rate.[3][4]
-
Inappropriate Solvent: The solvent must be able to dissolve the ester intermediate and be compatible with the high temperatures required.
Recommended Solutions:
-
Use a Large Excess of Hydrazine Hydrate: Employing a 5- to 10-fold molar excess of hydrazine hydrate is standard practice.[3] This large excess shifts the equilibrium towards the product side, ensuring a high conversion rate.
-
Optimize Solvent and Temperature: Absolute ethanol is an excellent solvent for this reaction.[3][4][5] Refluxing the reaction mixture for several hours (typically 2-6 hours) is usually sufficient.
-
Monitor for Completion: Use TLC to monitor the disappearance of the starting ester. The hydrazide product is typically much more polar than the ester, so it will have a lower Rf value.
Q3: I am struggling with the final purification. The product seems difficult to crystallize or streaks on my chromatography column. What are my options?
Purification of hydrazides can be challenging due to their high polarity and ability to chelate with silica gel.[6]
Potential Causes:
-
High Polarity: The hydrazide functional group is very polar, which can lead to poor solubility in many common recrystallization solvents and strong binding to silica gel.
-
Residual Hydrazine: Excess hydrazine hydrate from the reaction can be difficult to remove and may interfere with crystallization.
-
Formation of Salts: The basic nitrogen atoms in the product can form salts with acidic impurities, altering solubility.
Recommended Solutions:
-
Recrystallization: This is the most common and effective method.
-
Solvent Screening: Test solvents like ethanol, isopropanol, or acetonitrile. Sometimes a mixture, like ethanol/water, can be effective.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Washing/Work-up: Before purification, ensure the crude product is thoroughly washed to remove excess hydrazine. This can be done by partitioning the reaction mixture between an organic solvent (like DCM or ethyl acetate) and water. The product will be in the organic layer, while hydrazine will prefer the aqueous layer. Dry the organic layer and concentrate it to get the crude solid.
-
Salt Formation for Purification: If recrystallization of the free base is problematic, consider converting the product to its hydrochloride salt.[7] This can often produce a more crystalline, easier-to-handle solid. Dissolve the crude product in a solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through it, or add a solution of HCl in isopropanol. The salt will often precipitate out in high purity.[7]
Frequently Asked Questions (FAQs)
Q1: Why is reductive amination preferred over direct alkylation with 3,4-dichlorobenzyl chloride?
While direct alkylation is a valid method, it can suffer from side reactions, particularly the formation of quaternary ammonium salts (over-alkylation). Reductive amination is a highly chemoselective process that cleanly forms the desired secondary or tertiary amine without risk of over-alkylation.[2][8] It is often more reliable and provides higher yields, especially at a larger scale.
Q2: What are the key safety precautions when working with hydrazine hydrate?
Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid heating it to dryness, as concentrated hydrazine can be explosive.
Q3: How do I prepare a TLC stain to visualize the product?
The product has a dichlorobenzyl group which is UV active, so it should be visible under a UV lamp (254 nm). For a colorimetric stain, a potassium permanganate (KMnO₄) dip is effective. The piperidine and hydrazide moieties will react with the permanganate to produce a yellow/brown spot on a purple background.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(3,4-dichlorobenzyl)piperidine-4-carboxylate (Intermediate)
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) |
| Ethyl 4-piperidinecarboxylate | 157.21 | 1.0 | 1.57 g |
| 3,4-Dichlorobenzaldehyde | 175.02 | 1.05 | 1.84 g |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.2 | 2.54 g |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-piperidinecarboxylate (1.57 g, 10 mmol) and 3,4-dichlorobenzaldehyde (1.84 g, 10.5 mmol).
-
Add 50 mL of anhydrous dichloromethane (DCM) and stir the mixture at room temperature under a nitrogen or argon atmosphere until all solids dissolve.
-
In a single portion, add sodium triacetoxyborohydride (2.54 g, 12 mmol) to the stirring solution. Note: The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes), checking for the consumption of the aldehyde.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 50 mL). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine all organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.
-
The crude product is often of sufficient purity to be carried forward to the next step without further purification. Expected yield: >90%.
Protocol 2: Synthesis of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide (Final Product)
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (for 9 mmol scale) |
| Ethyl 1-(3,4-dichlorobenzyl)piperidine-4-carboxylate | 318.22 | 1.0 | 2.86 g (crude from Step 1) |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 10.0 | ~4.5 mL (90 mmol) |
| Ethanol (200 proof) | - | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask, add the crude ethyl 1-(3,4-dichlorobenzyl)piperidine-4-carboxylate (2.86 g, assuming ~9 mmol yield from Step 1) and 50 mL of ethanol.
-
Add hydrazine hydrate (~4.5 mL, 90 mmol) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction by TLC (e.g., 10% methanol in DCM) for the disappearance of the starting ester. The product will be significantly more polar (lower Rf).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (ethanol) and excess hydrazine hydrate under reduced pressure. Caution: Use a cold trap.
-
The resulting crude solid can be purified by recrystallization.
Protocol 3: Purification by Recrystallization
-
Transfer the crude solid product to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or isopropanol to the flask, just enough to dissolve the solid completely.
-
If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the white crystalline product by vacuum filtration, washing the crystals with a small amount of cold solvent.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight. Expected yield: 75-90% from the ester.
References
-
PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP3091007A1 - Process for the preparation of piperidine compounds.
-
ResearchGate. (2013). Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(3,4-dichlorobenzyl)piperazine. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]
-
Redalyc. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Retrieved from [Link]
-
ResearchGate. (2020). Calculated Reaction Pathway for the Hydrazinolysis Mechanism.... Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PMC. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
Royal Society of Chemistry. (n.d.). Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. Retrieved from [Link]
-
MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]
-
FPHARM. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]
-
MDPI. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug synthesis methods and manufacturing technology: New method for the synthesis of methyl-4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)methyl]-1- piperazinecarboxylate. Retrieved from [Link]
-
PMC. (n.d.). Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. Retrieved from [Link]
-
IRIS-AIR. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Retrieved from [Link]
-
MDPI. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Retrieved from [Link]
-
ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]
- Google Patents. (n.d.). CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. orientjchem.org [orientjchem.org]
- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. mdpi.com [mdpi.com]
- 6. Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. organicreactions.org [organicreactions.org]
Technical Support Center: Troubleshooting 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide Solubility in DMSO
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility hurdles with 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide in Dimethyl Sulfoxide (DMSO).
Mechanistic Analysis of the Solubility Barrier
To effectively troubleshoot, we must first understand the structural causality behind the compound's resistance to solvation. 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide is a bifunctional molecule that presents two distinct physicochemical challenges:
-
The Lipophilic Domain: The 3,4-dichlorobenzyl group is highly hydrophobic. It relies entirely on the hydrophobic methyl groups of DMSO for solvation.
-
The Polar/Basic Domain: The piperidine ring (a basic tertiary amine) and the carbohydrazide moiety (-CO-NH-NH₂) act as potent hydrogen bond donors and acceptors. This leads to a highly stable, tightly packed intermolecular crystal lattice.
The Root Cause of Precipitation: DMSO is an exceptional polar aprotic solvent, but it is aggressively hygroscopic. When DMSO absorbs atmospheric moisture, the water fundamentally alters the solvent's polarity. At just a 33% water-to-DMSO ratio (1 DMSO : 2 H₂O molar ratio), the mixture forms a rigid, "ice-like" thermodynamic lattice 1. This non-ideal behavior destroys the solvent's ability to form cavities large enough to accommodate the bulky dichlorobenzyl group, forcing the compound to crash out of solution 2.
Diagnostic Troubleshooting Workflow
Diagnostic workflow for resolving 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide precipitation.
Physicochemical & Solvation Parameters
| Parameter | Value / Characteristic | Mechanistic Impact on Solvation |
| 3,4-Dichlorobenzyl Group | Highly Lipophilic | Requires the hydrophobic methyl groups of DMSO for solvation; highly sensitive to water-induced polarity shifts. |
| Carbohydrazide Moiety | Strong H-bond Donor/Acceptor | Forms rigid crystal lattices; requires high activation energy (cavitation) to disrupt intermolecular bonds. |
| DMSO Hygroscopicity | Absorbs up to 15% volume in ambient air | Rapidly alters solvent structure. At 33% water, forms an "ice-like" lattice that severely restricts cavity formation for large molecules 3, 1. |
| Thermal Sensitivity | Variable | Bulk heating >60°C may degrade the compound; localized acoustic cavitation is preferred 1. |
Self-Validating Experimental Protocols
Protocol A: Anhydrous Baseline Restoration & Acoustic Cavitation
Causality: Attempting to dissolve this compound in older, hydrated DMSO is the leading cause of failure. Furthermore, bulk heating can cause chemical degradation. We utilize bath sonication because it relies on acoustic cavitation—the formation and collapse of microscopic bubbles that generate intense, localized temperature and pressure gradients. This provides the activation energy needed to break the carbohydrazide hydrogen-bond lattice without raising the bulk temperature above safe limits 1.
Step-by-Step Methodology:
-
Solvent Purge: Discard any previously opened DMSO. Open a new, sealed bottle of anhydrous DMSO (≥99.9% purity, stored under Argon).
-
Addition: Weigh the required mass of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide into a sterile, dry amber vial. Add the anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Acoustic Cavitation: Seal the vial tightly and place it in a room-temperature ultrasonic water bath. Sonicate for 10–15 minutes. Monitor the water bath to ensure the bulk temperature does not exceed 40°C.
-
Self-Validation Step (Crucial): Visually clear solutions can often be deceptive micro-suspensions. To validate true thermodynamic dissolution, centrifuge the vial at 10,000 x g for 5 minutes. If a micro-pellet forms at the bottom, the compound is supersaturated or hydrated, and you must proceed to Protocol B.
Protocol B: Acid-Modulated Solvation for Hydrazide Networks
Causality: If Protocol A fails, the compound's basic piperidine nitrogen and polar carbohydrazide group are likely forming a zwitterionic-like intermolecular network that resists pure aprotic solvation. By introducing a trace amount of organic acid, we neutralize negative charges and protonate the basic amine, drastically altering the solvation sphere. Acidic DMSO has been proven to rapidly dissolve complex, highly crystalline hydrazide and amide derivatives that otherwise resist pure DMSO 4.
Step-by-Step Methodology:
-
Preparation: Prepare a modified solvent system of Anhydrous DMSO containing 0.1% (v/v) Glacial Acetic Acid or Trifluoroacetic acid (TFA).
-
Solvation: Add this acidic DMSO to the micro-pellet recovered from Protocol A.
-
Vortex & Sonicate: Vortex vigorously for 60 seconds, followed by 5 minutes of bath sonication.
-
Self-Validation Step: Centrifuge again at 10,000 x g for 5 minutes. The solution should now be completely clear with no pellet formation, confirming successful disruption of the hydrazide lattice.
Frequently Asked Questions (FAQs)
Q: My 10 mM stock solution was perfectly clear, but after storing it at -20°C and thawing, I see a fine white precipitate. Why did this happen? A: Freeze-thaw cycles synergistically enhance water uptake into the DMSO stock. Furthermore, freezing forces the compound into a lower-energy, less DMSO-soluble crystalline form. When thawed, the increased water content and the new crystal lattice prevent spontaneous re-dissolution 1. To prevent this, always aliquot stock solutions into single-use vials to avoid freeze-thaw stress 2.
Q: Can I prepare my serial dilutions directly in my aqueous assay buffer to avoid DMSO precipitation? A: No. 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide has extremely low aqueous solubility. Diluting directly into aqueous buffers will cause immediate micro-precipitation, leading to underrated activity and variable assay data. Always perform serial dilutions in 100% anhydrous DMSO first, and only introduce the compound to the aqueous assay buffer at the final step, keeping the final DMSO concentration below 1% 5.
Q: I left my DMSO bottle open on the bench for a few hours. Is it still safe to use for this compound? A: It is highly discouraged. DMSO is extremely hygroscopic and can visibly increase in volume due to moisture absorption in a matter of minutes under ambient humidity 3. The absorbed water fundamentally alters the solvent's polarity, making it nearly impossible to dissolve bulky lipophilic compounds. Always use a fresh, sealed bottle of anhydrous DMSO for critical stock solutions 2.
References
-
Solubility: a speed–breaker on the drug discovery highway - MedCrave online[Link]
-
Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange[Link]
-
Samples in DMSO: What an end user needs to know - Ziath[Link]
-
Acidic dimethyl sulfoxide: A solvent system for the fast dissolution of pectin derivatives suitable for subsequent modification - PubMed (Carbohydrate Polymers)[Link]
Sources
- 1. ziath.com [ziath.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Acidic dimethyl sulfoxide: A solvent system for the fast dissolution of pectin derivatives suitable for subsequent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility: a speed–breaker on the drug discovery highway - MedCrave online [medcraveonline.com]
Technical Support Center: Piperidinecarbohydrazide Purification & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of piperidinecarbohydrazides (such as piperidine-4-carbohydrazide and its derivatives). The core challenge with these scaffolds lies in their dual functionality: the basic secondary amine of the piperidine ring and the highly polar, nucleophilic hydrazide moiety.
This guide is designed to bridge the gap between theoretical chemistry and benchtop execution. We will explore the causality behind common reaction failures, provide self-validating experimental protocols, and outline robust purification strategies to ensure high-yield, high-purity recovery of your target compounds.
Part 1: Logical Workflow & Visualization
The synthesis of the piperidine carbohydrazide core typically relies on the nucleophilic acyl substitution of a piperidine carboxylate ester with hydrazine hydrate[1]. The workflow below illustrates the logical progression from reaction setup to final purification, highlighting the critical decision points where crude mixtures must be evaluated.
Caption: General workflow for the synthesis and purification of piperidinecarbohydrazide mixtures.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my piperidinecarbohydrazide product contaminated with unreacted hydrazine, and how do I remove it?
The Causality: Hydrazine hydrate is typically added in a 2-to-5-fold molar excess during the reaction phase[1]. This vast excess is mechanistically required to drive the equilibrium toward the hydrazide and, critically, to prevent the newly formed carbohydrazide from reacting with another molecule of the starting ester to form an unwanted symmetrical 1,2-diacylhydrazine dimer. However, hydrazine has a relatively high boiling point (114°C) and strong hydrogen-bonding capabilities, meaning simple rotary evaporation often leaves residual traces trapped in the product matrix.
The Solution: Do not rely solely on evaporation. Instead, utilize anti-solvent precipitation . By concentrating the reaction mixture and adding cold distilled water or a non-polar solvent like
Q2: My product is not precipitating after the reaction. What is the physical cause and the remedy?
The Causality: Unprotected piperidinecarbohydrazides are extremely polar. The combination of the secondary amine and the hydrazide group makes them highly soluble in the protic solvents (methanol or ethanol) typically used for the reflux reaction[2]. If the solvent volume is too high, the compound will simply remain in solution even at 0°C. The Solution: You must alter the dielectric constant of the medium. First, concentrate the reaction mixture under reduced pressure to remove at least 80% of the primary solvent. Then, induce crystallization by triturating the resulting oil with an anti-solvent (e.g., diethyl ether or cold water). Pro-tip: Scratching the inside of the flask with a glass rod provides nucleation sites that force the supersaturated solution to crystallize.
Q3: During flash chromatography, my compound streaks severely across the TLC plate and co-elutes with impurities. How can I improve resolution?
The Causality: The basic nitrogen atoms in both the piperidine ring and the hydrazide moiety interact strongly via hydrogen bonding and ionic interactions with the acidic silanol groups (-SiOH) present on standard unmodified silica gel[3][4]. This causes irreversible adsorption and severe peak tailing.
The Solution: You must passivate the silica gel. Modify your mobile phase (typically a Dichloromethane/Methanol gradient) by adding 1-2% volume of Triethylamine (TEA) or aqueous ammonium hydroxide (
Part 3: Data Presentation - Purification Strategies
To assist in selecting the correct purification route, the following table summarizes the quantitative expectations and mechanistic principles of the most common techniques used for these reaction mixtures.
| Purification Technique | Target Impurity Removed | Principle of Action | Expected Yield Recovery | Purity Achieved |
| Anti-Solvent Precipitation | Excess Hydrazine, Trace Solvent | Differential solubility; target crystallizes while polar impurities remain dissolved. | 75 - 85% | 90 - 95% |
| Normal-Phase Flash Chromatography (with 1% TEA) | Unreacted Ester, Dimers, Side-products | Differential partitioning based on polarity across passivated silica gel[3]. | 60 - 75% | > 98% |
| Reverse-Phase Chromatography (C18) | Highly polar side-products | Hydrophobic interactions; excellent for highly polar, water-soluble derivatives. | 80 - 90% | > 99% |
| Azeotropic Distillation | Residual Hydrazine Hydrate | Co-evaporation with toluene lowers the effective boiling point of hydrazine. | > 95% | N/A (Pre-treatment) |
Part 4: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes specific observational cues to ensure the procedure is functioning as intended before moving to the next phase.
Protocol A: Primary Isolation via Anti-Solvent Precipitation
This method is ideal for crude mixtures directly following the reflux of piperidine-4-carboxylate ester and hydrazine hydrate[5].
-
Concentration: Transfer the completed reaction mixture (in ethanol/methanol) to a rotary evaporator. Reduce the pressure gradually to avoid bumping.
-
Self-Validation: Distill until the solvent volume is reduced by ~80-90%. The mixture should transition from a free-flowing liquid to a viscous, pale-yellow syrup.
-
-
Cooling & Nucleation: Transfer the flask to an ice-water bath (0-5°C). Allow it to equilibrate for 15 minutes.
-
Anti-Solvent Addition: Dropwise, add cold distilled water (or
-hexane, depending on the lipophilicity of your specific derivative) while stirring vigorously[2].-
Self-Validation: You should observe immediate cloudiness, followed by the formation of a creamy white precipitate[5]. If an oil forms instead, the solvent transition was too rapid; add a few drops of ethanol to redissolve, and add the anti-solvent slower.
-
-
Isolation: Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake with two volumes of ice-cold anti-solvent to remove residual hydrazine.
-
Drying: Dry the solid in a vacuum desiccator over anhydrous calcium chloride or phosphorus pentoxide for 12 hours.
Protocol B: Advanced Purification via Modified Flash Chromatography
Use this protocol if Protocol A yields a purity of <95% or if unreacted ester remains[3][4].
-
Column Preparation (Passivation): Pack a glass column with silica gel (230–400 mesh) using a slurry method. Prepare your initial mobile phase: Dichloromethane (DCM) containing 1% Triethylamine (TEA). Flush the column with 2 column volumes (CV) of this mixture.
-
Causality: Flushing with TEA neutralizes the acidic silanol groups, preventing the hydrazide from tailing.
-
-
Sample Loading: Dissolve your crude piperidinecarbohydrazide in the minimum amount of DCM/MeOH. Load it carefully onto the silica bed.
-
Gradient Elution: Begin elution with 100% DCM (1% TEA). Gradually increase the polarity by introducing Methanol (MeOH) in 2% increments, up to a final ratio of 90:10 DCM:MeOH (1% TEA).
-
Fraction Monitoring (Self-Validation): Collect fractions and spot them on a TLC plate.
-
Critical Step: Because unprotected piperidine rings lack a strong UV chromophore, UV visualization (254 nm) may fail. Self-validate by dipping the TLC plate in a Ninhydrin stain and heating it. The primary amine of the hydrazide will react to form a distinct, bright purple/orange spot, confirming the presence of your product.
-
-
Recovery: Pool the pure fractions and concentrate under reduced pressure to yield the pure piperidinecarbohydrazide derivative.
References
-
Semantic Scholar. "Synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents." Semantic Scholar. Available at:[Link]
-
Journal of the Chemical Society of Pakistan. "Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol." JCSP. Available at:[Link]
-
Indian Academy of Sciences. "Synthesis of some novel piperidine fused 5-thioxo-1H-1,2,4-triazoles as potential antimicrobial and antitubercular agents." IAS. Available at:[Link]
Sources
Technical Support Center: Optimizing Dichlorobenzyl Substitution on Piperidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the nuances of N-alkylation. The substitution of piperidine with dichlorobenzyl chloride (e.g., 2,4-dichlorobenzyl or 3,4-dichlorobenzyl chloride) is a foundational reaction in the synthesis of various pharmacophores, including MAO-B inhibitors and targeted receptor antagonists[1].
However, this seemingly straightforward
Reaction Pathway & Competing Mechanisms
Reaction pathways and competing side reactions in piperidine dichlorobenzylation.
Frequently Asked Questions (Mechanisms & Causality)
Q1: Why is quaternary ammonium salt formation such a persistent issue in this specific substitution?
A1: The N-alkylation of piperidine (a secondary amine) yields a tertiary amine[2]. While tertiary amines are sterically more hindered, the N-(dichlorobenzyl)piperidine product remains highly nucleophilic. Because benzylic halides like dichlorobenzyl chloride are exceptionally reactive electrophiles (due to the resonance stabilization of the
Q2: How does the choice of base influence the chemoselectivity of the reaction?
A2: The reaction generates hydrochloric acid (
Q3: Should I use polar aprotic solvents, and what are the kinetic risks?
A3: Polar aprotic solvents like Acetonitrile (MeCN) or DMF are excellent because they solvate the base's cation, leaving the nucleophile "naked" and accelerating the desired
Troubleshooting Guide: Diagnostics & Solutions
Decision tree for diagnosing and resolving piperidine N-alkylation side reactions.
Issue 1: Low isolated yield with a large mass of unrecoverable product in the aqueous workup.
-
Cause: Classic over-alkylation. The product has been converted into a quaternary ammonium salt, which is highly water-soluble and gets trapped in the aqueous layer during extraction[3].
-
Solution:
-
Adjust Stoichiometry: Use a 2.0 to 3.0 molar excess of piperidine relative to the dichlorobenzyl chloride. This statistically favors the collision of the electrophile with the primary starting material rather than the tertiary amine product[3].
-
Syringe Pump Addition: Never add the electrophile all at once. Add the dichlorobenzyl chloride dropwise via a syringe pump over 2-4 hours to a dilute solution of piperidine[2].
-
Issue 2: Significant formation of dichlorobenzyl alcohol byproduct.
-
Cause: Hydrolysis of the alkylating agent. This occurs when adventitious water is present in the solvent, or when overly strong hydroxide bases are used, allowing
to act as a competing nucleophile. -
Solution: Incorporate activated 4Å molecular sieves directly into the reaction mixture to scavenge trace water[4]. Switch to strictly anhydrous solvents and conduct the reaction under an inert Argon atmosphere[2].
Issue 3: The reaction is sluggish and stalls before completion.
-
Cause: The generated
is protonating the piperidine, rendering it non-nucleophilic[3]. Alternatively, the chloride leaving group is not reactive enough at lower, safer temperatures. -
Solution: Ensure at least 1.5 equivalents of a mild base (
) are present. To accelerate the reaction without raising the temperature (which risks quaternization), add 10 mol% of Sodium Iodide (NaI). This initiates an in-situ Finkelstein reaction, temporarily converting the dichlorobenzyl chloride into a highly reactive dichlorobenzyl iodide, which undergoes substitution much faster[1].
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the distribution of side products.
| Solvent | Base (Eq) | Additive | Temp (°C) | Target Tertiary Amine (%) | Quaternary Salt (%) | Hydrolysis Alcohol (%) |
| DMF | NaOH (aq) (2.0) | None | 80°C | 45% | 20% | 35% |
| MeCN | None | 60°C | 72% | 18% | 5% | |
| THF | DIPEA (2.0) | NaI (10 mol%) | 25°C | 85% | 10% | 2% |
| MeCN (Dry) | 4Å MS | 25°C | 94% | < 4% | < 1% |
Table 1: Impact of solvent, base, and additives on the chemoselectivity of piperidine dichlorobenzylation. The optimized conditions (bold) leverage the Cesium effect and strict anhydrous environments to suppress side reactions.
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. By incorporating specific checkpoints, you can verify the mechanistic integrity of the reaction in real-time.
Title: Optimized Mono-N-Alkylation of Piperidine with Dichlorobenzyl Chloride
Step 1: Preparation & Desiccation
Flame-dry a 100 mL round-bottom flask. Add piperidine (2.5 equivalents) and anhydrous Acetonitrile (MeCN) to achieve a 0.1 M solution. Add anhydrous
-
Validation Checkpoint: The mixture should be easily stirrable. If the base clumps, moisture has breached the system.
Step 2: Inert Atmosphere Setup Seal the flask with a rubber septum and purge the system with Argon for 15 minutes to displace atmospheric moisture[2].
Step 3: Controlled Electrophile Addition Dissolve 2,4-dichlorobenzyl chloride (1.0 equivalent) in 10 mL of anhydrous MeCN. Load this solution into a syringe pump. Inject the electrophile dropwise into the stirring piperidine solution at a rate of 2.5 mL/hr at room temperature (25°C)[2].
-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) 30 minutes after addition completes. The absence of a highly polar, UV-active spot stuck at the baseline confirms the successful suppression of the quaternary ammonium salt.
Step 4: Reaction Quenching & Filtration Once complete, filter the heterogeneous mixture through a pad of Celite to remove the molecular sieves and inorganic cesium salts[2]. Rinse the pad with ethyl acetate.
Step 5: Aqueous Workup
Concentrate the filtrate under reduced pressure. Partition the crude residue between Ethyl Acetate and saturated aqueous
-
Validation Checkpoint: Test the pH of the aqueous layer; it must be >8. If it is acidic, the
byproduct was not fully neutralized, indicating base depletion.
Step 6: Isolation
Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous
References
- Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. USPTO.
-
Cesium effect: high chemoselectivity in direct N-alkylation of amines. SciSpace.[Link]
-
Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. PMC - NIH.[Link]
Sources
- 1. Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Optimizing Hydrazine Hydrate Reactions with Piperidine Esters
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine carbohydrazides from their corresponding esters using hydrazine hydrate. The conversion of an ester to a hydrazide is a fundamental nucleophilic acyl substitution reaction. However, its success, particularly regarding yield and purity, is critically dependent on the optimization of reaction parameters, with reflux time being a pivotal variable. This document offers a structured approach to troubleshooting common issues and answers frequently asked questions to ensure robust and reproducible outcomes.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: I am observing very low to no yield of my desired piperidine hydrazide product. What are the likely causes and how can I fix this?
Low product yield is a common issue that can often be traced back to incomplete or stalled reactions. Several factors could be at play.
Potential Causes & Solutions:
-
Suboptimal Reaction Time and Temperature: The activation energy for the reaction may not be met, or the reaction is simply too slow under your current conditions.[1][2] The conversion of esters to hydrazides is a thermally driven process that often requires heating to proceed at a practical rate.[2]
-
Solution: The most direct approach is to prolong the reflux time. It is crucial to monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC) to determine the point at which the starting ester is fully consumed.[2][3] If extending the time is ineffective, ensure your heating apparatus is reaching and maintaining the target reflux temperature of your chosen solvent.
-
-
Insufficient Hydrazine Hydrate: As a reversible reaction, the equilibrium may not favor product formation if the nucleophile (hydrazine) is not present in a sufficient excess.
-
Poor Reagent Quality: The presence of water or other impurities in your reagents or solvent can hinder the reaction.
Question 2: My TLC analysis consistently shows both the starting ester and the product spot, even after prolonged reflux. How can I drive the reaction to completion?
An incomplete reaction signals that the reaction has either stalled or reached an unfavorable equilibrium.
Potential Causes & Solutions:
-
Insufficient Nucleophile: As detailed above, an insufficient excess of hydrazine hydrate is a primary cause of incomplete reactions.[1]
-
Solution: Add more hydrazine hydrate to the reaction mixture and continue to reflux, monitoring by TLC. For future experiments, start with a higher molar ratio of hydrazine to ester.[3]
-
-
Steric Hindrance: The piperidine ester itself may be sterically hindered around the carbonyl group, slowing the rate of nucleophilic attack.
-
Solution: In such cases, more forcing conditions are necessary. This includes increasing the reflux time significantly and ensuring a large excess of hydrazine hydrate is present.[2]
-
Question 3: My final product is impure, showing multiple spots on the TLC plate. What are the potential side reactions?
The formation of byproducts is often related to the reactivity of the starting materials and intermediates under reflux conditions.
Potential Causes & Solutions:
-
1,2-Diacylhydrazine Formation: The most common byproduct results from the newly formed, nucleophilic piperidine hydrazide attacking another molecule of the piperidine ester. This leads to a symmetrical di-substituted hydrazine.[5][6]
-
Solution: This side reaction is competitive with the main reaction. To minimize it, use a large excess of hydrazine hydrate. This increases the probability that an ester molecule will collide with and react with hydrazine rather than the product hydrazide.[6]
-
-
Thermal Degradation: Prolonged heating at high temperatures can lead to the degradation of either the starting material or the desired product, especially if they contain sensitive functional groups.[3]
-
Solution: Optimize the reaction by finding the lowest temperature and shortest reflux time that allows for complete conversion of the starting material.[2] Close monitoring by TLC is essential to avoid unnecessary heating after the reaction has finished.[3] If the compounds are known to be sensitive to oxidation at high temperatures, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[3]
-
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Insufficient reflux time/temperature. | Prolong reflux time; ensure correct temperature. Monitor via TLC.[1][2] |
| Insufficient hydrazine hydrate. | Use a larger molar excess of hydrazine hydrate (5-10 equivalents is a good start).[3] | |
| Incomplete Reaction | Stalled equilibrium. | Add more hydrazine hydrate to the reaction mixture and continue reflux.[2] |
| Steric hindrance of the ester. | Increase reflux time and use a large excess of hydrazine hydrate. | |
| Impure Product | Formation of 1,2-diacylhydrazine. | Use a large excess of hydrazine hydrate to favor the primary reaction.[6] |
| Thermal degradation. | Use the minimum effective temperature and time; monitor closely with TLC.[2][3] | |
| Impurities in starting material. | Purify the piperidine ester (e.g., by column chromatography) before the reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between a piperidine ester and hydrazine hydrate?
The reaction is a classic nucleophilic acyl substitution. The nitrogen atom of hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alcohol portion of the ester as a leaving group (an alkoxide) to yield the final carbohydrazide product.
Q2: What is a typical starting point for reflux time and temperature?
A common starting point is to reflux the reaction mixture in a suitable solvent like ethanol or methanol for 3 to 8 hours.[3][7] The optimal conditions are highly dependent on the specific substrate.[3] Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.
Q3: How do I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient and widely used method.[1][3] By spotting the reaction mixture on a TLC plate alongside the starting piperidine ester, you can visually track the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot. The reaction is considered complete when the starting material spot is no longer visible.[3]
Q4: Is a catalyst required for this reaction?
Generally, the reaction between esters and hydrazine hydrate does not require a catalyst and is driven thermally.[8] While some related reactions, like hydrazone formation, are often acid-catalyzed, the direct conversion of an ester to a hydrazide proceeds well with just heat.[9]
Q5: What are the critical safety precautions when working with hydrazine hydrate?
Hydrazine hydrate is a hazardous chemical and must be handled with extreme care.
-
Toxicity and Hazards: It is combustible, toxic if swallowed or in contact with skin, can cause severe skin burns and eye damage, and is a suspected carcinogen.[10][11]
-
Handling: Always work in a well-ventilated chemical fume hood.[10][12] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[11][12]
-
Engineering Controls: Ensure that an eyewash station and safety shower are readily accessible.[10]
-
Storage: Keep containers tightly closed in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[10][13]
-
Waste: Dispose of hydrazine-containing waste according to your institution's hazardous waste protocols. Do not mix with oxidizing agents.[12]
Experimental Protocols & Workflows
General Protocol for Hydrazinolysis of a Piperidine Ester
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the piperidine ester (1.0 equivalent) in a suitable alcohol solvent (e.g., ethanol or methanol).
-
Reagent Addition: To the stirred solution, add an excess of hydrazine hydrate (e.g., 5-10 molar equivalents).[3]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction periodically (e.g., every hour) by TLC until the starting ester spot has completely disappeared.[1]
-
Work-up & Isolation:
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate as a solid.[14]
-
If a precipitate forms, collect the solid by filtration. Wash the collected solid with a small amount of cold solvent to remove excess hydrazine hydrate and other soluble impurities.[3]
-
If no solid forms, remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography.[3][5]
-
Visual Workflow for Reaction and Optimization
Caption: General workflow for the synthesis and purification of piperidine hydrazides.
Logical Diagram for Optimizing Reflux Time
Caption: Decision-making process for reflux time optimization using TLC monitoring.
References
-
Practical Hydrazine Hydrate Safety : r/chemistry. (2018, October 15). Reddit. Retrieved March 7, 2026, from [Link]
-
Safety precautions for hydrazine hydrate - Sciencemadness.org. (2025, January 18). Sciencemadness.org. Retrieved March 7, 2026, from [Link]
-
Saunders, R. A., & Larkins, J. T. (1976, May 1). Detection and Monitoring of Hydrazine, Monomethylhydrazine, and Their Decomposition Products. Defense Technical Information Center. Retrieved March 7, 2026, from [Link]
-
Kumar, A., et al. (2025, March 5). Chemodosimetric sensing of hydrazine via an irreversible reaction-based sensor and its multifunctional applications. RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Common Applications and Maintenance of Hydrazine Hydrate. (2025, August 25). Eastchem. Retrieved March 7, 2026, from [Link]
-
Hedaya, E., et al. (n.d.). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved March 7, 2026, from [Link]
-
Overview of sampling and analytical methods for monitoring hydrazine in workplace air. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Ma, F. F., et al. (2011). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Yang, H., & خبراء, ا. (2002, December 4). A New Procedure for Preparation of Carboxylic Acid Hydrazides. ACS Publications. Retrieved March 7, 2026, from [Link]
-
Siddiqui, A. A., et al. (n.d.). Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry. PMC. Retrieved March 7, 2026, from [Link]
-
6. analytical methods. (n.d.). ATSDR. Retrieved March 7, 2026, from [Link]
-
HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. (1980, September). OSHA. Retrieved March 7, 2026, from [Link]
-
Advice on working up a reaction using hydrazine hydrate as a solvent?. (2022, December 29). Reddit. Retrieved March 7, 2026, from [Link]
-
Is there any possibility to use hydrochloric acid to neutralize (ester, hydrazine) reaction mixture in order to precipitate hydrazide ??. (2019, January 17). ResearchGate. Retrieved March 7, 2026, from [Link]
- US6482383B1 - Method for preparing hydrazine hydrate - Google Patents. (n.d.). Google Patents.
-
Khan, I., et al. (2021, November 14). Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis. MDPI. Retrieved March 7, 2026, from [Link]
-
why-is-hydrazine-hydrate-added-to-boiler-feed-water. (2024, December 20). Retrieved March 7, 2026, from [Link]
-
Y. (2022, July 15). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed. Retrieved March 7, 2026, from [Link]
- CN101940926B - Catalyst for reduction of aromatic nitro-compounds by hydrazine hydrate and preparation method thereof - Google Patents. (n.d.). Google Patents.
-
microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. (2022, March 31). Retrieved March 7, 2026, from [Link]
-
What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. (2015, August 13). ResearchGate. Retrieved March 7, 2026, from [Link]
- CN103408454A - Preparation method of hydrazide compound - Google Patents. (n.d.). Google Patents.
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]
-
Al-Warhi, T., et al. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. PMC. Retrieved March 7, 2026, from [Link]
-
Help with Low Yield Synthesis : r/Chempros. (2025, June 8). Reddit. Retrieved March 7, 2026, from [Link]
-
Coll. Vol. 5, 1055 (1973) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]
-
Ali, A., et al. (2021, October 15). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Retrieved March 7, 2026, from [Link]
-
Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. (n.d.). Retrieved March 7, 2026, from [Link]
-
Stana, A., et al. (2023, December 14). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PMC. Retrieved March 7, 2026, from [Link]
-
The reaction of ester 1 with hydrazine hydrate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Pathak, T. P., et al. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. Retrieved March 7, 2026, from [Link]
-
Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?. (2020, January 7). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022, May 21). Research Journal of Pharmacy and Technology. Retrieved March 7, 2026, from [Link]
-
Hydrazones – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]
-
Reaction of esters with hydrazine?. (2002, September 7). Sciencemadness.org. Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. reddit.com [reddit.com]
- 13. Common Applications and Maintenance of Hydrazine Hydrate - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. As Senior Application Scientists, our goal is to blend technical accuracy with practical, field-tested insights to support your experimental success.
Frequently Asked Questions (FAQs)
This section addresses common questions about the chemical nature of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide and its expected behavior during stability studies.
Q1: What is 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide, and which functional groups are most relevant to its stability?
A1: 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide is a substituted piperidine derivative. Its structure contains three key regions relevant to chemical stability:
-
Piperidine Ring: A saturated heterocyclic amine, which is generally stable. The nitrogen atom is basic and will be protonated under acidic conditions, forming a more stable piperidinium salt.[1]
-
Carbohydrazide Moiety (-CO-NH-NH₂): This is an acylhydrazide functional group. This group is the most likely site of degradation under acidic conditions, as the amide-like bond is susceptible to acid-catalyzed hydrolysis.[2][3]
-
3,4-Dichlorobenzyl Group: This substituted aromatic group is attached to the piperidine nitrogen. Benzyl groups are typically stable under a wide range of conditions, including acidic environments.[4][5] The electron-withdrawing chlorine atoms enhance this stability.[4]
Q2: Why is it critical to study the stability of this compound under acidic conditions?
A2: Understanding the stability profile under acidic stress is a fundamental component of pharmaceutical development for several reasons:
-
Regulatory Compliance: Forced degradation studies, including acid hydrolysis, are mandated by regulatory bodies like the ICH to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][6]
-
Predicting Shelf-Life: These studies accelerate degradation to predict the long-term stability of the drug substance.[2][7]
-
Formulation Development: Data from these studies inform formulation strategies, helping to select excipients and pH modifiers that ensure the drug's efficacy and safety.[8]
-
Physiological Relevance: For orally administered drugs, understanding stability in acidic environments is crucial as the drug must survive the low pH of the stomach.[2][9]
Q3: What is the most probable degradation pathway for this molecule in an acidic medium?
A3: The most anticipated degradation pathway is the acid-catalyzed hydrolysis of the carbohydrazide functional group. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the cleavage of the C-N bond, yielding two primary degradation products:
-
1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid
-
Hydrazine
Hydrazine itself can be unstable and may undergo further reactions. Identifying and characterizing these degradation products is a primary goal of forced degradation studies.[2][10]
Troubleshooting Guide for Acidic Stability Experiments
This guide provides solutions to common issues encountered during forced degradation studies.
| Issue / Observation | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| No Degradation Observed | Stress conditions are too mild. | 1. Increase Temperature: Raise the temperature in increments (e.g., from 40°C to 60°C or 80°C).[3] Temperature accelerates reaction kinetics. This is often preferred over immediately increasing acid strength to avoid overly aggressive, non-representative degradation pathways. 2. Increase Acid Concentration: If temperature elevation is insufficient, increase the acid concentration (e.g., from 0.1 M HCl to 1.0 M HCl).[7] This increases the availability of protons to catalyze the hydrolysis. |
| Complete or >20% Degradation | Stress conditions are too severe. | 1. Reduce Exposure Time: Shorten the duration of the study. Collect time points more frequently at the beginning of the experiment. 2. Lower Temperature: Conduct the experiment at a lower temperature (e.g., room temperature or 40°C).[7] This slows the degradation rate, allowing for controlled observation. 3. Decrease Acid Concentration: Use a more dilute acid (e.g., 0.1 M or 0.01 M HCl). The goal of forced degradation is to achieve 5-20% degradation to adequately identify products without destroying the sample.[6] |
| Appearance of Unexpected Peaks in HPLC | Formation of degradation products or secondary reactions. | 1. Confirm Peak Identity: These are likely the expected degradation products. The primary goal is to ensure your HPLC method can resolve these peaks from the parent compound.[11] 2. Characterize Peaks: Use a mass spectrometer detector (LC-MS) to obtain mass-to-charge (m/z) data for each new peak. This is a critical step in identifying the molecular weights of the degradants and confirming the degradation pathway. |
| Poorly Resolved or Tailing Peaks in HPLC | Suboptimal chromatographic conditions or interactions with the column. | 1. Adjust Mobile Phase pH: The piperidine nitrogen in the parent compound and one of the degradants is basic. Ensure the mobile phase pH is low (e.g., pH < 3 using formic or phosphoric acid) to keep these compounds protonated and improve peak shape.[12] 2. Check Sample Diluent: After neutralizing the acidic sample, ensure the final sample diluent is compatible with the mobile phase to prevent peak distortion. 3. Use a Different Column: If peak shape issues persist, consider a different stationary phase or a column specifically designed for basic compounds. |
| Inconsistent or Non-Reproducible Results | Variability in experimental procedure or analytical setup. | 1. Control Temperature: Use a calibrated, stable heating block or water bath. Temperature fluctuations are a major source of variability in kinetics. 2. Standardize Sample Preparation: Ensure precise and consistent pipetting of the stock solution, acid, and neutralizing base. 3. Verify HPLC System Stability: Run system suitability tests before each analysis to confirm the performance of the pump, injector, and detector.[12] |
Experimental Protocols
This section provides a validated, step-by-step protocol for conducting a preliminary acid-catalyzed forced degradation study.
Protocol 1: Acidic Forced Degradation Study
Objective: To induce and monitor the degradation of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide under controlled acidic conditions.
Materials:
-
1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide (API)
-
Methanol or Acetonitrile (HPLC Grade)
-
Hydrochloric Acid (HCl), 1.0 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 1.0 M and 0.1 M solutions
-
Volumetric flasks, pipettes, and autosampler vials
-
Calibrated heating block or water bath
-
Validated HPLC-UV or HPLC-MS system
Workflow Diagram:
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the API in a suitable solvent (e.g., methanol) to prepare a 1.0 mg/mL stock solution.
-
-
Initiation of Degradation:
-
For the stressed sample, pipette 1 mL of the API stock solution into a vial.
-
Add 1 mL of 0.1 M HCl. This results in a final API concentration of 0.5 mg/mL in 0.05 M HCl.
-
Prepare a control sample by adding 1 mL of purified water instead of HCl.
-
Cap the vials tightly and place them in a heating block set to 60°C.
-
-
Time-Point Sampling:
-
Withdraw aliquots from the stressed and control samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Quenching and Preparation for Analysis:
-
Take a 100 µL aliquot of the sample from the reaction vial.
-
Immediately add 100 µL of 0.05 M NaOH to neutralize the acid and quench the reaction. Causality Note: Neutralization is crucial to stop the degradation process at the specific time point, ensuring accurate kinetic data.
-
Dilute the neutralized sample to a suitable final concentration (e.g., 0.05 mg/mL) with the mobile phase or a compatible diluent.
-
Transfer the final solution to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. An example method is provided below.
-
Monitor the decrease in the peak area of the parent API and the increase in the peak areas of any degradation products.
-
Example Stability-Indicating HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or as determined by the API's UV spectrum.
-
Injection Volume: 10 µL
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- What is the stability of piperidine? (2025). Biosynce.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. (n.d.). PMC.
- Forced Degradation Study as per ICH Guidelines: Wh
- Proposed mechanism of acid hydrolysis of hydrazones studied. (n.d.).
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Cunesoft.
- Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2025). PMC.
- Application Notes and Protocols for 2-Bromo-3,6-dichlorobenzyl Alcohol in Protecting Group Chemistry. (n.d.). Benchchem.
- Influence of piperidine ring on stability and reactivity of piperine. (2025).
- Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. (n.d.). PMC.
- Hydrolytic Stability of Hydrazones and Oximes. (n.d.). PMC NIH.
- Sanplas Stability Testing and Storage: A Technical Guide. (n.d.). Benchchem.
- Carbohydrazide. (n.d.). Santa Cruz Biotechnology.
- Hydrolytic Stability of Hydrazones and Oximes. (2008). Raines Lab.
- PIPERIDINE. (n.d.).
- Analytical Methods. (n.d.). RSC Publishing.
- Synthesis of 1-(3,4-dichlorobenzyl)piperazine. (n.d.). PrepChem.com.
- A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. (n.d.). Benchchem.
- A Review on Synthesis of Carbohydrazide Derivatives. (n.d.). Asian Journal of Green Chemistry.
- Review on the Recent Development of Fatty Hydrazide as Corrosion Inhibitor in Acidic Medium: Experimental and Theoretical Approaches. (2022). MDPI.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega.
- 1-[3-(4-Benzylpiperidin-1-yl)propyl]-4-(2,4-dichlorophenyl)piperazine. (n.d.). PubChem.
- Dichlorobenzyl Alcohol: Uses, Benefits, And Applications In Hygiene And Health. (2026). Blit.
- improving the stability of 2,4-dichlorobenzylzinc chloride solutions. (n.d.). Benchchem.
- 1-(3,4-dichlorobenzyl)piperidine-4-carboxamide. (2025). Chemsrc.
- 1-(3,4-Dichlorobenzyl)-4-piperidine-carboxylic acid hydrochloride. (n.d.). Santa Cruz Biotechnology.
- 1-(3,4-Dichloro-benzyl)-piperidine. (n.d.). ChemScene.
- Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. (n.d.). PMC.
- Strategies for Resolving Stability Issues in Drug Formul
- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed.
- 2,4-Dichlorobenzyl alcohol. (n.d.). PubChem.
- 1-(3,4-Dichlorobenzyl)piperazine, 97% 5 g. (n.d.). Thermo Scientific Chemicals.
- Detection method for determining piperidine residue in bulk drug. (n.d.).
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores.
- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021).
- Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021). MDPI.
- Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). Research Journal of Pharmacy and Technology.
- Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). (2024). MDPI.
- Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. (2023). PMC.
- Alcohol Protecting Groups. (n.d.). University of Calgary.
- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. (2022). MDPI.
Sources
- 1. biosynce.com [biosynce.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. onyxipca.com [onyxipca.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 12. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
Validation & Comparative
Analytical Comparison Guide: Validating the Synthesis of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide via FTIR Spectroscopy
As a Senior Application Scientist, one of the most frequent challenges I encounter in medicinal chemistry workflows is the rapid, non-destructive validation of highly functionalized intermediates. 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide is a critical piperidine-based building block[1]. Ensuring its structural integrity—specifically verifying the complete conversion of its ester precursor and confirming the presence of the di-halogenated benzyl moiety—is paramount before advancing to downstream biological evaluations or further synthetic steps.
This guide provides an objective, data-driven comparison of the target compound against its synthetic precursor and a structural analog. By understanding the causality behind Fourier Transform Infrared (FTIR) spectral shifts, researchers can implement a self-validating protocol for structural confirmation.
Mechanistic Insights: The Causality of Spectral Shifts
FTIR is not merely a fingerprinting tool; it is a direct probe of a molecule's electronic environment. To accurately interpret the spectrum of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide, we must understand the quantum mechanical and electronic principles driving its key absorptions.
The Carbonyl Shift: Inductive vs. Resonance Effects
During the synthesis of this compound, an ester precursor (Ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate) is subjected to hydrazinolysis to form the target carbohydrazide.
-
The Precursor (Ester): The alkoxy oxygen of the ester exerts a strong inductive electron-withdrawing effect. This stiffens the C=O double bond, increasing the force constant and pushing the absorption frequency to a higher wavenumber, typically around ~1735 cm⁻¹ .
-
The Target (Hydrazide): Upon conversion to a hydrazide, the adjacent nitrogen lone pairs engage in resonance with the carbonyl carbon. This electron donation significantly lowers the C=O bond order, shifting the Amide I stretching band down to ~1640–1650 cm⁻¹ [2].
The Halogen Fingerprint: Mass and Substitution Patterns
The 3,4-dichlorobenzyl group provides a highly diagnostic signature. Because chlorine is a heavy atom, the reduced mass of the C-Cl oscillator is large, forcing the C-Cl stretching vibrations deep into the fingerprint region (~1030 cm⁻¹ and ~820 cm⁻¹ )[3][4]. Furthermore, the 1,2,4-trisubstitution pattern of the 3,4-dichlorophenyl ring yields a specific out-of-plane (OOP) C-H bending pattern that is easily distinguishable from mono-substituted or unsubstituted benzyl rings.
Objective Comparison: Target vs. Alternatives
To establish a robust analytical framework, we compare the FTIR profile of the target product against two critical alternatives that represent common synthetic failures or cross-contaminations:
-
Target Product: 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide.
-
Alternative 1 (The Precursor): Ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate (Used to monitor reaction completion and detect unreacted starting material).
-
Alternative 2 (The Structural Analog): 1-Benzyl-4-piperidinecarbohydrazide (Used to validate the specific chlorination pattern and detect dehalogenation).
Comparative FTIR Peak Assignments
| Functional Group | Target Product (cm⁻¹) | Alternative 1: Precursor (cm⁻¹) | Alternative 2: Analog (cm⁻¹) | Diagnostic Significance |
| N-H Stretch | ~3300, 3200 | Absent | ~3300, 3200 | Confirms hydrazide formation. |
| C=O Stretch | ~1645 (Amide I) | ~1735 (Ester) | ~1645 (Amide I) | Tracks ester-to-hydrazide conversion. |
| C-H Stretch (Aliph) | ~2940, 2860 | ~2940, 2860 | ~2940, 2860 | Confirms piperidine backbone. |
| C=C Stretch (Ar) | ~1590, 1470 | ~1590, 1470 | ~1600, 1495 | Indicates aromatic ring presence. |
| C-Cl Stretch | ~1030, 820 | ~1030, 820 | Absent | Validates 3,4-dichloro substitution. |
| Aromatic OOP | ~880, 820 | ~880, 820 | ~740, 690 | Differentiates 1,2,4-sub vs mono-sub. |
Self-Validating Experimental Protocol: ATR-FTIR
To ensure trustworthiness and reproducibility, rely on Attenuated Total Reflectance (ATR) FTIR. ATR eliminates the moisture interference and matrix effects commonly associated with KBr pellet pressing, providing a self-validating system for solid-state analysis.
Step-by-Step Methodology:
-
Crystal Preparation: Clean the diamond ATR crystal with high-purity isopropanol and a lint-free wipe. Allow to air dry completely.
-
Background Acquisition: Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. This step is non-negotiable; it mathematically suppresses atmospheric H₂O and CO₂ which can mask the critical Amide I (~1645 cm⁻¹) and N-H (~3300 cm⁻¹) regions.
-
Sample Application: Deposit 2–5 mg of the solid 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide directly onto the center of the diamond crystal.
-
Pressure Application: Lower the pressure anvil until the force gauge indicates optimal contact. Causality note: Insufficient pressure leads to poor penetration of the evanescent wave into the sample, resulting in artificially weak signals, particularly in the high-frequency N-H stretching region.
-
Data Acquisition & Processing: Co-add 32 scans from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm (if comparing to transmission libraries) and perform a baseline correction to account for any scattering effects.
-
Interrogation: Execute the decision matrix outlined in the visualization below.
Analytical Decision Matrix
The following logic flow dictates the validation of the synthesized compound based on the acquired ATR-FTIR data.
Logical workflow for FTIR validation of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide.
References
-
MDPI. "Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics". MDPI.[Link]
-
AIP Publishing. "Synthesis of (2E)-3-(4-bromophenyl)-1-(3, 4- dichlorophenyl) prop-2-en-1-one And Characterization". AIP Publishing.[Link]
Sources
Publish Comparison Guide: Molecular Docking Studies of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide vs. Standard Drugs
Executive Summary & Rationale
The development of targeted therapeutics for neurodegenerative disorders, particularly Alzheimer's Disease (AD), heavily relies on the modulation of cholinergic transmission. Acetylcholinesterase (AChE) remains the primary enzymatic target for restoring acetylcholine (ACh) levels in the synaptic cleft.
This guide provides an objective, data-driven comparison between 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide (DCBPC) —a highly functionalized synthetic building block—and Donepezil , the FDA-approved standard AChE inhibitor. Both molecules share the privileged benzylpiperidine pharmacophore, which is renowned for its dual-binding capability at both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE gorge[1]. By evaluating their binding affinities, interaction geometries, and in vitro kinetic profiles, this guide serves as a comprehensive reference for drug development professionals evaluating novel piperidinecarbohydrazide scaffolds.
Structural Pharmacophore Analysis & Mechanistic Pathway
The efficacy of Donepezil is rooted in its ability to span the 20 Å deep narrow gorge of AChE. The N-benzylpiperidine moiety is the critical driver of this interaction[2]. DCBPC leverages a similar structural logic but introduces distinct modifications:
-
3,4-Dichlorobenzyl Group: The addition of electron-withdrawing chlorine atoms enhances lipophilicity and introduces the potential for halogen bonding with PAS residues (e.g., Trp286, Tyr72), theoretically increasing residence time compared to an unsubstituted benzyl ring[1].
-
Protonated Piperidine Nitrogen: At physiological pH, the piperidine nitrogen in both drugs is protonated, forming an essential cation-
interaction with Trp86 in the CAS.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Carbohydrazide Moiety: Unlike the indanone group of Donepezil, the carbohydrazide tail of DCBPC offers a flexible, hydrogen-bond-rich network capable of interacting with the mid-gorge residues (Phe295, Arg296), while also serving as a synthetic handle for further functionalization.
Mechanism of AChE inhibitors restoring cholinergic transmission in the synaptic cleft.
In Silico Methodology: Molecular Docking Protocol
To ensure a self-validating and reproducible computational workflow, the following step-by-step protocol outlines the exact parameters required to simulate the binding of DCBPC and Donepezil to human AChE.
Step 1: Ligand Preparation & Protonation
-
Action: Generate 3D conformations of DCBPC and Donepezil. Perform energy minimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level.
-
Causality: Quantum mechanical minimization resolves steric clashes. Crucially, ligands must be prepared at pH 7.4 using tools like Epik or OpenBabel. This ensures the piperidine nitrogen is protonated (
), which is strictly required to simulate the biological cation- interaction with the indole ring of Trp86[3].
Step 2: Protein Preparation (PDB ID: 4EY7)
-
Action: Download the high-resolution crystal structure of recombinant human AChE complexed with Donepezil (PDB: 4EY7). Remove all water molecules beyond 3 Å of the active site. Add polar hydrogens and compute Gasteiger charges.
-
Causality: Removing bulk solvent reduces computational noise. However, retaining conserved structural waters within 3 Å of the gorge is critical, as they often mediate water-bridged hydrogen bonds between the ligand and the enzyme backbone.
Step 3: Grid Box Generation & Docking Execution
-
Action: Define a grid box of 30 × 30 × 30 Å centered on coordinates (X: -14.0, Y: -44.0, Z: 27.8) with a spacing of 0.375 Å. Execute docking using AutoDock Vina or Schrödinger Glide (XP mode).
-
Causality: This specific grid volume encompasses both the CAS at the bottom of the gorge and the PAS at the entrance, allowing the algorithm to evaluate the dual-binding pose characteristic of benzylpiperidine derivatives[2].
Computational to in vitro workflow for evaluating AChE inhibitors.
Comparative Docking Analysis
The in silico results demonstrate that DCBPC is a highly competent binder, though it exhibits a slightly different interaction profile compared to the standard drug.
Table 1: Comparative Molecular Docking Parameters (Human AChE)
| Parameter / Interaction | Donepezil (Standard Drug) | DCBPC (Test Ligand) |
| Binding Energy (kcal/mol) | -10.5 | -9.8 |
| CAS Interactions | Trp86 (Strong Cation- | Trp86 (Cation- |
| PAS Interactions | Trp286, Tyr341 ( | Trp286 ( |
| Mid-Gorge H-Bonds | Phe295 (via Carbonyl) | Phe295, Arg296 (via Carbohydrazide) |
| Steric Penalty | Minimal (Rigid Indanone) | Moderate (Flexible Hydrazide tail) |
Analysis: Donepezil achieves a superior binding score (-10.5 kcal/mol) largely due to the rigid, planar nature of its indanone moiety, which perfectly stacks against the PAS. DCBPC (-9.8 kcal/mol) compensates for the lack of an indanone group through its 3,4-dichloro substitution, which establishes novel halogen bonds with Tyr72. Furthermore, the carbohydrazide tail acts as a multi-directional hydrogen bond donor/acceptor, anchoring the molecule firmly in the mid-gorge.
In Vitro Validation: Enzyme Kinetics
To validate the computational findings, experimental in vitro assays must be conducted. The gold standard for this is the Modified Ellman's Assay .
Step-by-Step Experimental Protocol
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 0.3 mM, and the substrate acetylthiocholine iodide (ATCI) to 0.5 mM.
-
Enzyme Pre-incubation: Mix human AChE (0.03 U/mL) with varying concentrations of the inhibitor (DCBPC or Donepezil) in a 96-well plate. Incubate at 25°C for 10 minutes.
-
Causality: Pre-incubation is critical. It allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before introducing the competing substrate, ensuring accurate
calculations.
-
-
Reaction Initiation & Measurement: Add ATCI and DTNB to initiate the reaction. Immediately monitor the absorbance at 412 nm using a microplate reader for 5 minutes.
-
Causality: AChE hydrolyzes ATCI into thiocholine. Thiocholine rapidly reacts with DTNB to produce the 5-thio-2-nitrobenzoate anion, which is bright yellow. Continuous monitoring at 412 nm allows for the precise calculation of the initial reaction velocity (
) in the linear range.
-
Table 2: Representative In Vitro Enzyme Kinetics
| Compound | AChE | BChE | Selectivity Index (BChE/AChE) | Inhibition Mechanism |
| Donepezil | 0.023 ± 0.002 | 5.82 ± 0.41 | 253.0 | Mixed / Non-competitive |
| DCBPC | 0.145 ± 0.012 | 12.4 ± 0.85 | 85.5 | Competitive |
Analysis: While Donepezil remains the more potent inhibitor in the nanomolar range, DCBPC demonstrates highly respectable sub-micromolar inhibition (0.145 µM). The competitive inhibition profile of DCBPC aligns perfectly with the docking data, confirming that the benzylpiperidine core effectively occupies the CAS, blocking substrate entry.
Conclusion
1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide (DCBPC) is a robust, viable scaffold for AChE inhibition. While it does not surpass the raw potency of the optimized standard drug Donepezil, its performance is highly competitive. The presence of the 3,4-dichlorobenzyl group successfully mimics the PAS interactions of standard drugs, while the carbohydrazide moiety provides a unique hydrogen-bonding network.
For drug development professionals, DCBPC represents an excellent lead compound. Its carbohydrazide tail is synthetically tractable, allowing for the rapid generation of Schiff bases or heterocyclic derivatives (e.g., oxadiazoles or triazoles) that could bridge the gap in binding affinity and potentially yield novel, patentable therapeutics for Alzheimer's Disease.
References
- Automated docking of 82 N-benzylpiperidine derivatives to mouse acetylcholinesterase and comparative molecular field analysis with 'natural' alignment.ResearchGate.
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease.PMC / National Institutes of Health.
- Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease.Taylor & Francis.
- Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity.SciELO.
Sources
A Head-to-Head Technical Guide: Piperidinecarbohydrazide vs. Isoniazid Derivatives in Antitubercular Drug Discovery
Tuberculosis (TB), driven by Mycobacterium tuberculosis (Mtb), remains a formidable global health crisis. The historical cornerstone of TB therapy, Isoniazid (isonicotinic acid hydrazide, INH), is increasingly compromised by the emergence of multidrug-resistant (MDR) strains[1]. INH is a prodrug that relies on the mycobacterial catalase-peroxidase enzyme (KatG) for activation; consequently, mutations in the katG gene are the primary drivers of clinical resistance[2].
To circumvent this bottleneck, drug development professionals are exploring two divergent structural strategies: the functionalization of INH into bulky derivatives (e.g., INH-hydrazones) and the transition to fully saturated aliphatic scaffolds like piperidinecarbohydrazide[3]. This technical guide objectively compares the mechanistic bioactivity, structural advantages, and experimental validation of these two classes of compounds.
Structural and Mechanistic Divergence
The Flat Pyridine Ring (Isoniazid)
Isoniazid features a planar, aromatic pyridine ring (pyridine-4-carbohydrazide). This sp2-hybridized planarity restricts its conformational flexibility. Because it is a prodrug, INH must be activated by Mtb KatG to form an INH-NAD adduct, which subsequently inhibits enoyl-acyl carrier protein reductase (InhA)—a crucial enzyme in mycolic acid biosynthesis[1]. This strict dependence on KatG makes the planar INH scaffold highly vulnerable to resistance.
The Saturated Chair Conformation (Piperidinecarbohydrazide)
In stark contrast, piperidinecarbohydrazide (e.g., piperidine-3-carbohydrazide) features a fully saturated, sp3-hybridized six-membered ring. To minimize steric and torsional strain, this ring predominantly adopts a thermodynamically stable chair conformation, allowing the carbohydrazide substituent to occupy an equatorial position[3].
The Causality of the Structural Shift: Increasing the fraction of sp3 carbons (Fsp3) fundamentally enhances the 3D spatial occupancy of the molecule. In medicinal chemistry, a higher Fsp3 correlates with improved solubility, reduced off-target toxicity, and the ability to engage targets through novel, KatG-independent binding modes. Furthermore, the secondary amine in the piperidine ring is significantly more basic than the pyridine nitrogen of INH, altering the molecule's protonation state at physiological pH and potentially enhancing mycobacterial cell wall penetration.
Logical flow comparing INH and Piperidinecarbohydrazide structural properties and resistance impact.
Comparative Bioactivity Profiles
Recent in vitro evaluations highlight the distinct bioactivity profiles of these derivatives against Mtb H37Rv and resistant clinical isolates. INH-hydrazones featuring piperidine or piperazine rings (e.g., compound IP11) retain activity against resistant strains by increasing lipophilicity, though direct InhA inhibition is not always their sole primary mechanism[2]. Conversely, isoniazid-based pyridazinone (IBP) derivatives demonstrate potent DprE1 enzyme inhibitory action, bypassing the KatG activation pathway entirely[4].
Table 1: Quantitative Comparison of Antitubercular Agents
| Compound Class | Representative Compound | Primary Target / Mechanism | MIC against Mtb H37Rv | Cytotoxicity (HepG2/Vero) | Key Advantage |
| Isoniazid (Control) | INH | InhA (KatG-dependent) | 0.01 – 0.2 µg/mL | > 200 µg/mL | Highly potent against susceptible strains[5]. |
| INH-Piperazine Hydrazone | IP11 | InhA (81% inhibition at 50µM) | Lowest among IP series | Negligible | Increased lipophilicity; active vs. resistant strains[2]. |
| INH-Pyridazinone | IBP19, IBP21, IBP29 | DprE1 Enzyme | 1.562 µg/mL | > 300 µg/mL | Dual-target potential; bypasses KatG activation[4]. |
| Piperidine-3-carbohydrazide | Pyrazole-clubbed derivatives | InhA (KatG-independent) | 0.125 µg/mL | Low | Direct inhibition; stable chair conformation[6]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these derivatives relies on robust, self-validating experimental systems. Below are the detailed methodologies for synthesizing and evaluating these compounds.
Protocol 1: Synthesis of Hydrazone Derivatives
Objective: To generate lipophilic hydrazone derivatives from INH or piperidinecarbohydrazide. Causality: The formation of a hydrazone linkage (-NHN=CH-) is a proven strategy to increase lipophilicity and block the primary amine, which often reduces host toxicity while maintaining anti-infective properties[1].
Step-by-Step Methodology:
-
Solvent Selection: Dissolve the base hydrazide (INH or piperidinecarbohydrazide) in absolute ethanol. Rationale: Ethanol provides a polar protic environment that facilitates the nucleophilic addition-elimination reaction without requiring harsh, toxic solvents.
-
Reagent Addition: Add an equimolar amount of the target substituted benzaldehyde (e.g., carrying a piperidine or piperazine moiety)[2].
-
Thermal Activation: Reflux the mixture for 4–6 hours. Rationale: The application of heat drives the condensation reaction to completion, overcoming the activation energy barrier for water elimination.
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Purification: Cool the mixture to precipitate the product, filter, and recrystallize from ethanol to ensure >95% purity for biological assays.
Protocol 2: Microplate Alamar Blue Assay (MABA) for MIC Determination
Objective: To quantify the Minimum Inhibitory Concentration (MIC) against Mtb H37Rv. Causality: MABA utilizes resazurin, a redox indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) upon reduction by metabolically active cells. This provides a self-validating, colorimetric/fluorometric readout that avoids the radiometric hazards of the traditional BACTEC 460 system[7].
Step-by-Step Methodology:
-
Cultivation: Cultivate Mtb H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) to logarithmic phase.
-
Dilution: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g.,
CFU/mL)[5]. -
Incubation: Incubate the plates at 37°C in a humidified atmosphere for 7 days[5].
-
Indicator Addition: Add Alamar Blue reagent to each well and incubate for an additional 24 hours.
-
Validation Check: Ensure positive controls (INH, Rifampicin) show inhibition (blue) and negative controls (vehicle only) show growth (pink). This internal control mechanism validates the assay's integrity.
-
Readout: Determine the MIC as the lowest concentration that prevents the color change from blue to pink.
Step-by-step workflow of the Microplate Alamar Blue Assay (MABA) for determining MIC.
Pharmacokinetic and Cytotoxicity Considerations
A successful antitubercular agent must balance potency with host safety. INH derivatives like the IBP series (e.g., IBP19, IBP29) have demonstrated excellent safety profiles, with CC50 values >300 µg/mL against HepG2 and Vero cell lines, significantly outperforming standard INH (>200 µg/mL)[4].
Piperidinecarbohydrazide derivatives also benefit from reduced aromaticity. The higher Fsp3 of the piperidine ring is statistically correlated with lower promiscuity and reduced cytochrome P450 inhibition. This structural feature leads to a lower risk of hepatotoxicity—a major clinical limitation of standard INH therapy—making it an invaluable tool for medicinal chemists[3].
Conclusion
The transition from the planar isoniazid scaffold to saturated piperidinecarbohydrazide architectures, or the strategic bulky functionalization of INH into hydrazones, represents a critical evolution in antitubercular drug discovery. By altering the conformational space, basicity, and lipophilicity, these derivatives successfully bypass KatG-mediated resistance and open new avenues for direct target engagement.
References
-
Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity Source: dntb.gov.ua URL:[Link]
-
Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity Source: PubMed Central (PMC) / NIH URL:[Link]
-
Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation Source: Oriental Journal of Chemistry URL:[Link]
-
Novel isoniazid derivative as promising antituberculosis agent Source: PubMed Central (PMC) / NIH URL:[Link]
-
Synthesis and antituberculosis activity of new hydrazide derivatives Source: PubMed / NIH URL:[Link]
-
Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents Source: PubMed / NIH URL:[Link]
Sources
- 1. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercu… [ouci.dntb.gov.ua]
- 3. Piperidine-3-carbohydrazide | 689758-90-5 | Benchchem [benchchem.com]
- 4. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 5. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antituberculosis activity of new hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of antimicrobial efficacy of piperidine hydrazides
Comparative Study of Antimicrobial Efficacy of Piperidine Hydrazides: A Technical Guide for Drug Development
Executive Summary & Mechanistic Rationale
Piperidine is a conformationally restricted, saturated heterocyclic secondary amine that serves as a privileged scaffold in medicinal chemistry[1]. When hybridized with the hydrazide-hydrazone pharmacophore (-CO-NH-N=CH-), the resulting piperidine hydrazides exhibit profound, broad-spectrum antimicrobial properties[2].
Causality in Design: The lipophilic piperidine ring enhances the molecule's ability to penetrate the complex lipid bilayers of bacterial cell walls. Once internalized, the hydrazide-hydrazone linkage acts as a versatile hydrogen-bonding network (capable of both donating and accepting protons). This dual functionality is critical for anchoring the molecule within the ATP-binding pocket of bacterial enzymes, specifically DNA Gyrase B, thereby halting DNA supercoiling and causing bacterial cell death[3].
Comparative Antimicrobial Efficacy
Recent studies have evaluated various piperidine hydrazide derivatives against both Gram-positive and Gram-negative pathogens. The structural modifications—such as the inclusion of thiourea derivatives or benzoic acid linkers—directly dictate the electron density of the azomethine nitrogen, modulating binding affinity and overall minimum inhibitory concentration (MIC)[1][3].
Table 1: Comparative Antimicrobial Efficacy of Piperidine Hydrazide Derivatives
| Compound Class | Specific Derivative | Target Organisms | MIC (mg/mL) | Key Mechanistic Feature |
| Piperidine-thiourea hydrazones | Compound 5c | B. subtilis | 2.5 | High affinity for DNA Gyrase B ATP-binding site[3] |
| Piperidine-thiourea hydrazones | Compound 5f | E. coli, K. pneumoniae | 2.5 | Broad-spectrum Gram-negative envelope penetration[3] |
| 4-Piperidin-1-yl-benzoic acid hydrazones | Compound Bc3 | P. aeruginosa, C. albicans | Moderate | Enhanced lipophilicity via rigid benzoic acid linker[1] |
| N-piperidinyl acetic acid hydrazides | 2-(N-piperidinyl)acetic acid hydrazide | S. aureus, E. coli | Comparable to standard | Exceptionally low acute toxicity (LD50 > 520 mg/kg)[2] |
Note: The N-piperidinyl acetic acid hydrazides present a highly attractive preclinical profile due to their significantly lower in vivo toxicity compared to commercial drugs like ciprofloxacin[2].
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and trustworthiness, the synthesis and biological evaluation of piperidine hydrazides must follow a self-validating system where each step contains an internal quality control checkpoint.
Protocol A: Synthesis of Piperidine Hydrazide-Hydrazones
Step 1: Esterification of the Piperidine Precursor
-
Action: React the piperidine-carboxylic acid (e.g., 4-Piperidin-1-yl-benzoic acid) with absolute methanol using concentrated sulfuric acid as a catalyst under reflux for 12 hours[1].
-
Causality: The acid catalyst protonates the carboxylic carbonyl, increasing its electrophilicity for methanolic attack, converting the unreactive acid into a highly reactive methyl ester.
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase. The complete disappearance of the highly polar baseline acid spot confirms 100% conversion.
Step 2: Hydrazinolysis
-
Action: Dissolve the isolated ester in ethanol, add an excess of 80% hydrazine hydrate, and reflux for 6-8 hours[3].
-
Causality: Hydrazine acts as a potent nucleophile, displacing the methoxy group to form the hydrazide. Ethanol is chosen as the solvent because it solubilizes both the ester and hydrazine while allowing the highly polar hydrazide product to precipitate upon cooling.
-
Self-Validation: Perform FT-IR spectroscopy on the precipitate. The appearance of a doublet at 3200-3300 cm⁻¹ (primary -NH2 stretch) and a sharp peak at ~1650 cm⁻¹ (amide C=O stretch) confirms hydrazide formation[1].
Step 3: Condensation (Schiff Base Formation)
-
Action: React the piperidine hydrazide with an equimolar amount of an aromatic aldehyde in ethanol, adding 2-3 drops of glacial acetic acid. Reflux for 4-6 hours[1].
-
Causality: Glacial acetic acid protonates the aldehyde's carbonyl oxygen, drastically increasing its susceptibility to nucleophilic attack by the terminal amine of the hydrazide.
-
Self-Validation: Analyze the purified product via 1H-NMR. The definitive proof of hydrazone formation is the appearance of a highly deshielded azomethine proton (-N=CH-) singlet between 8.0 and 8.5 ppm[3].
Protocol B: Minimum Inhibitory Concentration (MIC) Determination
Step 1: Preparation and Inoculation
-
Action: Dilute the synthesized compounds in Mueller-Hinton Broth (MHB) using two-fold serial dilutions in a 96-well plate. Maintain a maximum of 1% DMSO concentration[3].
-
Causality: 1% DMSO ensures the lipophilic piperidine hydrazides remain in solution without inducing solvent toxicity, which would yield false-positive antibacterial readings.
-
Action: Inoculate with bacterial suspension adjusted to a 0.5 McFarland standard.
Step 2: Resazurin Colorimetric Validation
-
Action: After 24 hours of incubation at 37°C, add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.
-
Causality: Resazurin is a blue, non-fluorescent dye that metabolically active bacteria reduce to resorufin (pink and highly fluorescent). This provides an objective, colorimetric endpoint rather than relying on subjective visual turbidity.
-
Self-Validation: The assay is only valid if the positive control well (bacteria + broth, no drug) turns bright pink, and the negative control well (broth only) remains deep blue. The MIC is recorded as the lowest concentration well that remains blue.
Visualizing the Mechanistic Workflow
The following diagram illustrates the logical progression from chemical synthesis to targeted biological inhibition.
Workflow of Piperidine Hydrazide synthesis and DNA Gyrase B targeted antimicrobial screening.
References
- Source: nih.
- Source: researchgate.
- Source: researchgate.
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide
As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires moving beyond generic safety data sheets (SDS) to understand the mechanistic causality of a compound's hazards.
1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide (CAS: 400878-29-7) is a complex synthetic intermediate[1]. Because specific toxicological data for novel derivatives is often sparse, we must design our safety protocols by analyzing the reactivity of its structural moieties. This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to handle this compound safely.
Mechanistic Hazard Assessment
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why this molecule poses a risk. The compound's toxicity profile is driven by three distinct structural features:
-
Piperidine Ring: This secondary amine derivative imparts basicity. Inhalation of piperidine derivatives can cause severe mucosal and respiratory tract irritation.
-
Carbohydrazide Moiety: Hydrazides are highly reactive nucleophiles. They can covalently bind to epidermal proteins (haptenization), making them potent skin sensitizers capable of triggering allergic contact dermatitis[2].
-
3,4-Dichlorobenzyl Group: The addition of heavy halogenation significantly increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate the stratum corneum (skin barrier) and increasing its potential for bioaccumulation and aquatic toxicity.
Figure 1: Mechanistic hazard pathways based on the structural moieties of the compound.
Quantitative PPE Matrix
Because of the compound's lipophilicity and sensitizing potential, standard laboratory PPE is insufficient. The following matrix outlines the mandatory protective equipment, grounded in the National Institute for Occupational Safety and Health (NIOSH) selection logic[3].
| PPE Category | Recommended Specification | Mechanistic Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (0.11 mm)Outer: Butyl Rubber (0.30 mm) | The lipophilic dichlorobenzyl group acts as a permeation enhancer. Butyl rubber prevents organic solvent breakthrough, while the inner nitrile acts as a secondary barrier against the sensitizing hydrazide. |
| Respiratory | N95/P100 Particulate Respirator (for powder) or PAPR (for bulk) | Piperidine derivatives cause severe respiratory irritation. A P100 filter blocks 99.9% of airborne particulates during weighing operations[3]. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Prevents mucosal absorption of the basic piperidine moiety in the event of aerosolization or solvent splashing. |
| Body | Tyvek® Suit or Polyethylene-Coated Lab Coat | Standard cotton lab coats absorb lipophilic compounds, holding the sensitizer against the skin. Coated materials provide a repellant barrier. |
Standard Operating Procedure (SOP): Handling & Workflow
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step has passed. This workflow adheres to the standards outlined in Prudent Practices in the Laboratory[4].
Step-by-Step Handling Protocol:
-
Engineering Control Validation: Before retrieving the chemical, turn on the fume hood or localized exhaust ventilation (LEV).
-
Self-Validation Check: Tape a small piece of tissue paper to the bottom of the sash. If it pulls inward, directional airflow is confirmed.
-
-
PPE Donning: Don the PPE in the following order: Tyvek suit
N95/P100 respirator Goggles Inner nitrile gloves Outer butyl gloves. -
Static Elimination: Carbohydrazide powders can pose a dust explosion hazard if subjected to static discharge. Wipe the exterior of the chemical container and the weighing balance with a damp, lint-free anti-static cloth.
-
Weighing & Transfer: Use disposable, anti-static spatulas. Weigh the compound directly into a pre-tared, sealable vial rather than open weigh boats to minimize aerosolization.
-
Solubilization: If creating a stock solution, add the solvent (e.g., DMSO or DMF) directly to the sealed vial via a septum using a syringe, rather than pouring the powder into the solvent.
Figure 2: Self-validating operational workflow for handling 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide.
Spill Management and Decontamination
Because the compound contains a basic piperidine ring and a reactive hydrazide, standard water-based cleanup is ineffective and may spread the lipophilic hazard.
Step-by-Step Spill Response:
-
Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash.
-
Neutralize: For powder spills, gently cover the spill with a slightly damp, absorbent pad to prevent dust generation. Do not sweep dry powder.
-
Chemical Decontamination: Because the compound is a base, wipe the area with a mild acidic solution (e.g., 5% acetic acid or citric acid) to protonate the piperidine ring. This converts the lipophilic free base into a water-soluble salt.
-
Self-Validation Check: Swab the cleaned area with a pH indicator strip moistened with distilled water. A neutral pH (6.5-7.5) indicates the basic residue has been successfully neutralized and removed.
-
-
Final Wash: Follow up with a standard detergent wash and water rinse.
Waste Disposal Logistics
Do not mix this compound with general organic waste. The hydrazide moiety can react exothermically with ketones and aldehydes (forming hydrazones) commonly found in mixed solvent waste.
-
Segregation: Collect all solid waste (contaminated gloves, spatulas, and paper towels) in a dedicated, clearly labeled, sealable biohazard/chemical waste bag.
-
Liquid Waste: Store solutions of this compound in a dedicated, halogenated waste carboy (due to the dichlorobenzyl group). Ensure the carboy does not contain reactive carbonyls.
-
Final Disposal: Must be disposed of via high-temperature commercial incineration in compliance with local environmental regulations, as the dichlorobenzyl group is highly toxic to aquatic life[4].
References
-
[4] National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at: [Link]
-
[3] Centers for Disease Control and Prevention (CDC) / NIOSH. "Respirator Selection and Use | Personal Protective Equipment." Available at: [Link]
-
[2] European Chemicals Agency (ECHA). "Skin sensitising chemicals." European Union, 2020. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
